(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
Description
BenchChem offers high-quality (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
An In-Depth Technical Guide on the Synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
Executive Summary
Target Molecule: (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate CAS Registry Number: 99438-47-8 (Stereoisomer specific) Role: Key chiral intermediate for Factor Xa inhibitors (e.g., Edoxaban) and other bioactive cyclohexyl derivatives.[1] Stereochemical Challenge: Establishing the cis-1,3-disubstitution pattern with high enantiomeric excess (ee > 99%) and diastereomeric ratio (dr > 95:5).
This guide details two primary synthesis pathways selected for their scalability, stereochemical fidelity, and operational safety.
-
Pathway A (Biocatalytic/Chemo-enzymatic): Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction of the corresponding ketone.[1] This is the "Precision Route" for high enantiopurity.
-
Pathway B (Industrial Classic): Heterogeneous Hydrogenation of Methyl 3-hydroxybenzoate followed by Enzymatic Resolution.[1][2] This is the "Robust Route" for bulk scale-up.[1][2]
Retrosynthetic Analysis & Stereochemistry
The (1S,3S) configuration of the 1,3-disubstituted cyclohexane ring typically corresponds to the cis -isomer (assuming standard CIP priorities where substituents > H). The thermodynamic stability of the cis-1,3-diequatorial conformer makes it a favorable target compared to the trans-isomer.[2]
Figure 1: Retrosynthetic disconnection showing the two primary access points.
Pathway A: Asymmetric Transfer Hydrogenation (ATH)[1][3][4][5][6]
This route utilizes a Ruthenium-based Noyori-Ikariya catalyst to perform an asymmetric transfer hydrogenation on the ketone precursor.[1][2][3] This method is preferred for its atom economy and ability to set the stereocenter directly.[2]
Mechanistic Insight
The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The RuCl catalyst (or its tethered analog) activates the ketone.[1] The hydride transfer typically occurs from the formate donor to the carbonyl carbon.[2]
-
Stereocontrol: The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket that dictates the facial selectivity of the hydride attack.
-
Diastereoselectivity: In cyclic ketones, the hydride delivery is often governed by a combination of catalyst control and substrate ring conformation, typically favoring the cis-alcohol (equatorial hydroxyl) in 1,3-systems.[2]
Experimental Protocol
Reagents:
-
Substrate: Methyl 3-oxocyclohexanecarboxylate (1.0 equiv)[1][2]
-
Catalyst: RuCl (0.5 - 1.0 mol%)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[2]
-
Solvent: Dichloromethane (DCM) or Isopropanol (IPA)[1]
Step-by-Step Methodology:
-
Catalyst Preparation (In-situ):
-
In a dry Schlenk flask under nitrogen, charge [RuCl2(p-cymene)]2 (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%).[1]
-
Add dry DCM (5 mL/g substrate) and triethylamine (2.0 equiv relative to Ru).[1]
-
Stir at room temperature for 30 minutes to form the active 16-electron Ru-complex (deep purple/red solution).[1]
-
-
Reaction Initiation:
-
Add Methyl 3-oxocyclohexanecarboxylate (1.0 equiv) to the catalyst solution.[1]
-
Cool the mixture to 0°C to maximize enantioselectivity.
-
Slowly add the Formic Acid/TEA mixture (3.0 - 5.0 equiv of formate) via syringe pump over 1 hour to control gas evolution (CO2).
-
-
Reaction Monitoring:
-
Work-up:
-
Purification:
-
The crude oil is typically >95% pure.[2]
-
If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 10:1 to 4:1) to remove catalyst residues.
-
Key Parameter Table:
| Parameter | Specification | Notes |
| Catalyst Loading | 0.5 - 1.0 mol% | Lower loading possible (0.1%) on scale-up with optimized tethered catalysts.[1][2] |
| Temperature | 0°C | Lower temp improves ee; higher temp improves rate.[1][2] |
| Concentration | 0.5 - 1.0 M | High concentration favored for throughput.[1][2] |
| Yield | 85 - 95% | |
| Selectivity | >95% ee, >90:10 dr | Cis isomer usually favored.[1][2] |
Pathway B: Hydrogenation & Enzymatic Resolution
This route is the industry standard for multi-kilogram production where catalyst cost (biocatalysis/ATH) might be a constraint or where the aromatic precursor is significantly cheaper.
Step 1: Heterogeneous Hydrogenation
Reduction of the aromatic ring using Ruthenium on Carbon (Ru/C).[2]
-
Conditions: 50-80 bar H2, 60-80°C, Methanol solvent.
-
Outcome: Quantitative conversion to a mixture of cis and trans Methyl 3-hydroxycyclohexanecarboxylate (typically 60:40 to 80:20 favoring cis).[1][2]
Step 2: Enzymatic Resolution (Lipase)
To isolate the pure (1S,3S) isomer from the racemic cis-mixture, a lipase-catalyzed kinetic resolution is employed.[1] Novozym 435 (Candida antarctica Lipase B) is the gold standard.[2]
Protocol:
-
Setup: Dissolve the crude hydrogenation mixture (racemic cis/trans) in Diisopropyl ether (DIPE) or MTBE.
-
Enzyme Addition: Add Novozym 435 (10-20 wt% relative to substrate).[1][2]
-
Reaction: Stir at 30-40°C.
-
Mechanism:[2][9][4] The lipase typically acetylates the (1R)-enantiomer faster (or (1S) depending on specificity), leaving the desired alcohol unreacted (or vice versa).[1]
-
For (1S,3S): Screen to find conditions where the (1S,3S)-alcohol remains unreacted while the (1R,3R)-alcohol is acetylated to the acetate.
-
-
Separation: Filter off the enzyme.[2] Evaporate solvent.[2][10]
-
Purification: Separate the unreacted (1S,3S)-alcohol from the (1R,3R)-acetate via column chromatography or distillation.
Figure 2: Kinetic resolution workflow.
Analytical Quality Control
Validating the stereochemistry is critical.[2]
-
Chiral HPLC Method:
-
NMR Spectroscopy (CDCl3):
References
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[2] Journal of the American Chemical Society, 1995, 117(28), 7562-7563. Link[1]
-
Ikariya, T., et al. "Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Syntheses."[2] Organic Process Research & Development, 2007.[2]
-
Daiichi Sankyo Co., Ltd. "Process for the preparation of Edoxaban intermediates." US Patent 2018/0179226.[2] Link
-
Sigma-Aldrich. "Product Specification: Methyl (1S,3S)-3-hydroxycyclohexanecarboxylate."[1][2] Link
-
Turro, N. J., et al. "Synthesis of Cyclohexyl Derivatives."[2] Organic Syntheses, Coll.[2][11][12] Vol. 5, p.297. Link
Sources
- 1. scribd.com [scribd.com]
- 2. matthey.com [matthey.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 3-HYDROXYBENZOATE | CAS 19438-10-9 [matrix-fine-chemicals.com]
- 6. PhytoBank: Showing 3-hydroxybenzoic acid methyl ester (PHY0036438) [phytobank.ca]
- 7. Methyl 3-hydroxybenzoate, TMS derivative [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Stereoselective Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate: A Technical Guide to Chemical and Biocatalytic Pathways
Executive Summary
Methyl 3-hydroxycyclohexanecarboxylate is a critical chiral building block extensively utilized in the route discovery and commercial manufacturing of active pharmaceutical ingredients (APIs). The molecule possesses two stereogenic centers (C1 and C3), allowing for four distinct stereoisomers. Establishing high enantiomeric excess (ee) and diastereomeric excess (de) for specific isomers—such as the (1S,3S) or (1R,3S) configurations—poses a significant synthetic challenge. The inherent conformational flexibility of the cyclohexane ring often impedes facial selectivity during traditional chemical reductions.
This whitepaper provides an in-depth mechanistic analysis of both transition-metal-catalyzed and biocatalytic synthetic pathways, offering self-validating experimental protocols designed for scalability, high stereocontrol, and process reliability.
Mechanistic Pathways & Causal Analysis
The Limitations of Transition Metal-Catalyzed Hydrogenation
Historically, the reduction of methyl 3-oxocyclohexanecarboxylate to its corresponding alcohol was achieved using transition metal catalysis, such as hydrogenation over rhodium on alumina ()[1]. While highly scalable, this chemical approach fundamentally struggles with diastereocontrol. The spatial distance between the C1 carboxylate group and the C3 ketone prevents effective chelation-controlled hydride delivery. Consequently, the reduction yields a thermodynamic mixture of cis and trans diastereomers[2]. To isolate a single enantiomer, chemists must rely on downstream enzymatic kinetic resolution (e.g., using hydrolases like Novozyme® 435), which inherently caps the theoretical yield of the desired stereoisomer at 50% ()[2].
The Biocatalytic Paradigm: ERED and KRED Cascades
Modern pharmaceutical route discovery has shifted toward fully biocatalytic cascades to overcome the limitations of chemical reduction. Starting from the prochiral enone, methyl 3-oxocyclohex-1-enecarboxylate, an Enoate Reductase (ERED) is deployed to catalyze the stereoselective reduction of the conjugated C=C bond, setting the C1 stereocenter.
Following this, a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) reduces the C3 ketone. Early attempts using wild-type Horse Liver Alcohol Dehydrogenase (HLAD) still resulted in cis/trans mixtures ()[2]. However, engineered KREDs now feature rigid active-site pockets that lock the substrate's conformation, ensuring strict facial hydride delivery from the NAD(P)H cofactor. This dual-enzyme approach bypasses the substrate's flexibility, yielding the product with >99% ee and de.
Critical Causality in Process Design: When utilizing EREDs for the initial reduction, reaction pH must be strictly controlled at 7.0. Studies demonstrate that elevating the pH to 7.5 or 8.0 accelerates the disproportionation of the enone substrate, leading to the formation of the unwanted aromatized byproduct, methyl 3-hydroxybenzoate ()[3].
Quantitative Data: Method Comparison
The following table summarizes the performance metrics of the primary synthetic strategies used to generate stereopure methyl 3-hydroxycyclohexanecarboxylate.
| Synthesis Method | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Scalability & Process Notes |
| Transition Metal (Rh/Al₂O₃) | ~85% | Racemic | Low (cis/trans mix) | High throughput; requires extensive downstream kinetic resolution[1]. |
| Asymmetric [4+2] Cycloaddition | ~60% | 95% | >95% | Limited by the cost of chiral auxiliaries and multi-step complexity[2]. |
| Lipase Resolution (Novozyme 435) | <50% | >98% | >98% | Max 50% theoretical yield; highly reliable for separating racemic mixtures[2]. |
| Biocatalytic Cascade (ERED + KRED) | >80% | >99% | >99% | Highly scalable; strict pH control (pH 7.0) is mandatory to prevent aromatization[3]. |
Experimental Protocols
Protocol A: Telescoped Biocatalytic Cascade (ERED + KRED)
Objective: Direct conversion of methyl 3-oxocyclohex-1-enecarboxylate to (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate. Self-Validating Principle: This protocol utilizes a coupled enzyme system with continuous cofactor regeneration. The reaction progression is gated by pH control; continuous base consumption directly correlates with glucose oxidation, providing an immediate visual and analytical indicator of active cofactor recycling.
-
Buffer and Cofactor Preparation: Prepare 1.0 L of 100 mM potassium phosphate buffer. Adjust strictly to pH 7.0 using 1M HCl or NaOH. Note: Deviation above pH 7.0 will trigger disproportionation into methyl 3-hydroxybenzoate. Dissolve NADP⁺ (1.0 mM) and D-glucose (250 mM) into the buffer.
-
Enzyme Reconstitution: Add Glucose Dehydrogenase (GDH, 10 U/mL) to establish the hydride recycling loop. Introduce the Enoate Reductase (ERED, 2.0 g/L) and Ketoreductase (KRED, 2.0 g/L) simultaneously.
-
Substrate Addition: Introduce methyl 3-oxocyclohex-1-enecarboxylate (50 g, ~320 mmol) dropwise to avoid localized concentration spikes. Maintain the reaction at 30°C with 250 rpm agitation.
-
In-Process Control (IPC): Monitor the reaction via chiral GC (Cyclosil-B column). Track the titration of 1M NaOH via a pH stat; the volume of base consumed must stoichiometrically match the expected gluconic acid byproduct generation.
-
Workup and Isolation: Upon >99% conversion (24-36 hours), extract the aqueous phase with ethyl acetate (3 x 500 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Lipase-Mediated Kinetic Resolution
Objective: Resolution of a chemically reduced racemic cis/trans-methyl 3-hydroxycyclohexanecarboxylate mixture[2].
-
Substrate Preparation: Dissolve 100 g of racemic methyl 3-hydroxycyclohexanecarboxylate in 800 mL of dichloromethane.
-
Acylation Setup: Add 200 mL of vinyl acetate (acting as the irreversible acyl donor) and 20 g of immobilized lipase (Novozyme® 435).
-
Enzymatic Resolution: Agitate the mixture at 25°C. The lipase will selectively acetylate specific enantiomers based on its active site geometry, leaving the desired stereoisomer as an unreacted alcohol.
-
Termination & Filtration: Monitor via GC and terminate the reaction at exactly 50% conversion to maximize ee. Filter off the immobilized enzyme (which can be washed with cold solvent and recycled).
-
Chromatographic Separation: Separate the remaining enantiopure alcohol from the acetylated byproduct via silica gel chromatography using an n-heptane/ethyl acetate gradient.
Process Visualization
The following diagram illustrates the logical divergence between the chemical and biocatalytic pathways described in this guide.
Figure 1: Synthetic workflows for stereoselective methyl 3-hydroxycyclohexanecarboxylate production.
References
-
Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks Source: Organic Process Research & Development (ACS Publications), 2018. URL:[Link]
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1)
- TRPV4 Antagonists (WO2012174340A1)
-
Enzymatic in vitro reduction of ketones. Part 1. Horse liver alcohol dehydrogenase catalyzed reduction of 3-oxocyclohexanecarboxylates Source: Bioorganic Chemistry, Volume 16, Issue 3, 1988 (Willaert et al.). URL:[Link]
-
Synthesis of Enantiomerically Pure Cembranolides Source: Journal of Organic Chemistry, Volume 60, Issue 22, 1995 (Marshall, J. A., & Xie, S.). URL:[Link]
Sources
Stereochemical Control and Synthetic Utility of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in Advanced API Manufacturing
Executive Summary
In modern drug development, the precise spatial arrangement of functional groups dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (CAS 99438-47-8) is a highly specialized, chiral aliphatic building block. Its bifunctional nature—featuring an ester for orthogonal coupling and a stereodefined secondary alcohol—makes it a critical intermediate in the synthesis of complex therapeutics, including advanced antiviral agents.
This technical guide provides a comprehensive analysis of the compound's stereochemical architecture, details a self-validating synthetic protocol for overcoming its thermodynamic instability, and outlines its application and analytical validation in medicinal chemistry.
Physicochemical Profiling & Stereochemical Architecture
Understanding the conformational dynamics of the 1,3-disubstituted cyclohexane system is paramount for rational synthetic design.
In a standard cyclohexane chair conformation, a 1,3-cis relationship allows both substituents to occupy the highly stable diequatorial (e,e) positions. However, the (1S,3S) configuration is a trans-isomer . To accommodate the trans-1,3 geometry, the molecule must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Because the bulky methoxycarbonyl group (-COOMe) effectively anchors the ring by demanding the equatorial position to minimize 1,3-diaxial steric clash, the C3 hydroxyl group is forced into the higher-energy axial position.
This fundamental thermodynamic reality dictates that direct reduction of the corresponding ketone will predominantly yield the more stable cis-isomer. Accessing the trans-(1S,3S) target therefore requires deliberate kinetic control or post-reduction stereochemical inversion.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound[1]:
| Property | Value |
| CAS Number | 99438-47-8 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.20 g/mol |
| Boiling Point | 233.3 ± 33.0 °C (Predicted) |
| Density | 1.121 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.90 ± 0.40 (Predicted) |
| Stereochemistry | (1S, 3S) - trans |
| Appearance | Colorless to pale yellow liquid |
Synthetic Methodologies & Enantioselective Pathways
To bypass the thermodynamic preference for the cis-isomer, two primary pathways are utilized in process chemistry:
-
De Novo Asymmetric Synthesis: Utilizing an asymmetric[4+2] cycloaddition between an optically active bisacrylate and butadiene, followed by lactonization and reduction, as detailed in the[2].
-
Stereoinversion via Mitsunobu Protocol: A highly scalable bench approach where the easily accessible cis-(1S,3R) isomer is inverted to the trans-(1S,3S) target.
Below is the logical workflow mapping the Mitsunobu stereoinversion route through to its downstream application.
Figure 1: Stereoselective workflow for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate.
Detailed Experimental Protocol: Stereochemical Inversion
This protocol represents a self-validating system designed to ensure absolute stereochemical fidelity and chemoselective deprotection.
Phase 1: Mitsunobu Inversion
-
Preparation: Dissolve cis-(1S,3R)-methyl 3-hydroxycyclohexanecarboxylate (1.0 eq), triphenylphosphine (PPh3, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C.
-
Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 45 minutes.
-
Causality: Slow addition is critical. It prevents the premature depletion of the reactive betaine intermediate and minimizes the formation of unreactive hydrazine byproducts, ensuring complete SN2 inversion at the C3 chiral center.
-
-
Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Isolation: Concentrate the mixture and purify via silica gel chromatography to isolate the (1S,3S)-p-nitrobenzoate intermediate. The highly crystalline nature of the p-nitrobenzoate ester allows for optical enrichment via recrystallization if necessary.
Phase 2: Chemoselective Hydrolysis 5. Transesterification: Dissolve the intermediate in anhydrous methanol. Add catalytic potassium carbonate (K2CO3, 0.2 eq) and stir at room temperature for 4 hours.
-
Causality: This is a self-validating chemoselective step. Methoxide, generated in situ, transesterifies the C3 p-nitrobenzoate to release the target secondary alcohol. Concurrently, any transesterification occurring at the C1 methyl ester simply exchanges a methoxy group for a methoxy group. This preserves the methyl ester's identity perfectly, avoiding the catastrophic carboxylic acid formation that would occur if standard aqueous saponification (NaOH/H2O) were used.
-
Quench & Purify: Neutralize the reaction with Amberlyst-15 (H+) resin, filter, and concentrate to yield pure (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate.
Application in Medicinal Chemistry: HBV Inhibitor Scaffolds
The structural rigidity and defined stereochemistry of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate make it an ideal vector for drug discovery. Notably, it is utilized as a critical intermediate (often designated as Intermediate AA53) in the synthesis of novel dihydropyrimidine derivatives[3].
These dihydropyrimidine scaffolds are actively investigated for the treatment of Hepatitis B Virus (HBV) infections and HBV-induced diseases[3]. In these synthetic pathways, the C1 methyl ester is typically saponified or amidated to form the core pharmacophore, while the stereospecific (1S)-hydroxyl group at C3 dictates the spatial orientation of the molecule within the viral target's binding pocket, directly influencing binding affinity and therapeutic efficacy.
Analytical Validation: NMR Coupling Diagnostics
Validating the stereochemical integrity of the final product is non-negotiable. While chiral HPLC provides enantiomeric excess (ee), 1H-NMR provides absolute proof of the diastereomeric configuration through J-value diagnostics.
-
The trans-(1S,3S) Signature: As established, the bulky C1 ester forces the C3 hydroxyl into the axial position, leaving the C3 carbinol proton in the equatorial plane. An equatorial proton couples with adjacent axial and equatorial protons (H2 and H4) via small gauche interactions. Therefore, the C3 proton resonance will appear as a narrow multiplet (typically J ≈ 2–4 Hz).
-
The cis-(1S,3R) Contrast: In the cis-isomer, the C3 hydroxyl is equatorial, placing the carbinol proton in the axial position. This results in large trans-diaxial coupling constants with the adjacent axial protons. The C3 proton resonance will appear as a wide multiplet (e.g., a triplet of triplets) with large coupling constants (J ≈ 10–12 Hz).
This distinct divergence in spin-spin coupling provides an absolute, non-destructive validation of the Mitsunobu inversion's success.
References
- Google Patents. "US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases". (References to Marshall, J.A., Xie, S. J. Org. Chem. 1995).
- Google Patents. "WO2019214610A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases".
Sources
- 1. methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate CAS#: 99438-47-8 [m.chemicalbook.com]
- 2. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 3. WO2019214610A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]
A Guide to the Strategic Synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate: Starting Materials and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex molecules. The precise stereochemical arrangement of its hydroxyl and methoxycarbonyl groups is crucial for its biological activity and efficacy in target-oriented synthesis. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies to obtain this specific diastereomer, with a focus on asymmetric synthesis and chemoenzymatic methods that ensure high stereochemical purity.
The Prochiral Precursor Approach: Asymmetric Hydrogenation of Methyl 3-Oxocyclohexanecarboxylate
A prevalent and efficient strategy for the synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate involves the asymmetric hydrogenation of the prochiral precursor, methyl 3-oxocyclohexanecarboxylate. This approach is advantageous as it establishes both stereocenters in a single, highly controlled reduction step. The success of this method hinges on the selection of an appropriate chiral catalyst that can effectively differentiate between the diastereotopic faces of the ketone and guide the hydrogenation to the desired (1S,3S) configuration.
Starting Material: Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9)[1]
This β-keto ester is a readily available starting material for this synthetic route.
Ruthenium-Based Chiral Catalysts
Ruthenium complexes bearing chiral phosphine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of β-keto esters.[2] Catalysts such as those derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its analogues are particularly noteworthy. The choice of the specific chiral ligand and reaction conditions is critical to achieving high diastereoselectivity and enantioselectivity.
Illustrative Reaction Scheme:
Sources
Chiral Pool Synthesis Starting from L-Malic Acid: A Comprehensive Technical Guide
Executive Summary
In the landscape of asymmetric total synthesis, the "chiral pool" represents nature's reservoir of abundant, enantiopure building blocks[1]. Among these, L-malic acid (an inexpensive, naturally occurring dicarboxylic acid) stands out as a highly versatile C4 scaffold[2]. Because it possesses a highly conserved C2 stereocenter and orthogonal carboxylic acid moieties, it provides an ideal starting point for the enantioselective synthesis of complex pharmaceuticals, agrochemicals, and asymmetric catalysts[1].
As drug development increasingly demands high enantiopurity to avoid off-target toxicities, leveraging L-malic acid allows chemists to bypass the need for expensive chiral auxiliaries or heavy-metal-based asymmetric catalysts. This guide explores the mechanistic rationale behind L-malic acid functionalization and provides field-validated protocols for its application in advanced synthesis.
Mechanistic Foundation: Exploiting the C4 Scaffold
L-malic acid provides a four-carbon backbone with a primary challenge: differentiating the reactivity of its two carboxylic acid groups. Successful chiral pool synthesis relies on exploiting the proximity of the
-
vs.
Differentiation: The -carboxylic acid can be selectively protected alongside the hydroxyl group (e.g., as a dioxolan-4-one or acetonide), leaving the -carboxylic acid free for chemoselective reduction[3]. -
Electrophilic Activation: Reduction of the carboxylic acids yields 1,2,4-butanetriol derivatives. Converting the resulting 1,2-diol into a 1,2-cyclic sulfate creates a highly reactive electrophile. Unlike chiral epoxides, which can suffer from poor regioselectivity, cyclic sulfates offer superior regiocontrol during nucleophilic attack, preserving the delicate (S)-stereocenter[4].
Figure 1: Divergent synthetic pathways originating from the L-malic acid chiral pool.
Quantitative Data: Synthetic Targets Derived from L-Malic Acid
The robust nature of the L-malic acid stereocenter has enabled the synthesis of diverse therapeutic and catalytic targets. The table below summarizes key applications, highlighting the efficiency of this chiral pool approach.
| Target Molecule | Field / Application | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Ref |
| (S)-Dihydrokavain | Anxiolytic (Kavalactone) | 1,2-Cyclic Sulfate | ~35% | >98% | [4] |
| (+)-Diaportinol | Antibacterial Polyketide | Weinreb Amide | 64% (to intermediate) | >99% | [5] |
| Chiral MICs | Asymmetric Catalysis | Hydroxylactone | 56% (over 3 steps) | >99% | [3] |
| (+)-Brasilenyne | Marine Natural Product | Azabicyclo[3.3.0]octane | N/A | >98% | [6] |
Experimental Workflows and Self-Validating Protocols
Protocol A: Synthesis of (S)-3-Hydroxy- -butyrolactone
This intermediate is a cornerstone for synthesizing chiral 1,2,3-triazolylidene-type mesoionic carbenes (MICs)[3]. The protocol relies on a protection-reduction-deprotection cascade.
Step 1: Acetonide Protection
-
Action: React L-malic acid with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (p-TsOH) at room temperature.
-
Causality: This step differentiates the two carboxylic acids by locking the
-carboxyl and the hydroxyl group into a 5-membered dioxolan-4-one ring. This sterically shields the -position and leaves the -carboxyl free for subsequent manipulation[3]. -
Validation/QC: Monitor by IR spectroscopy. Ensure the disappearance of the broad O-H stretch and the appearance of a sharp ester/lactone C=O stretch at ~1790 cm⁻¹.
Step 2: Chemoselective Borane Reduction
-
Action: Treat the protected intermediate with Borane-THF (BH₃·THF) complex at 0 °C.
-
Causality: Borane is highly chemoselective for free carboxylic acids. It reduces the
-carboxyl to a primary alcohol without over-reducing the protected lactone/acetonide carbonyl[3]. -
Validation/QC: Perform TLC (Hexane:EtOAc) using a KMnO₄ stain. The newly formed primary alcohol will appear as a distinct, oxidizable spot.
Step 3: Acid-Catalyzed Cyclization
-
Action: Treat the crude mixture with catalytic HCl in methanol.
-
Causality: The acid deprotects the acetonide. Once the
-carboxyl is freed, the newly formed primary alcohol spontaneously attacks it, driving the formation of the thermodynamically stable 5-membered -butyrolactone ring[3]. -
Validation/QC: ¹H NMR (CDCl₃) must show characteristic multiplets for the
-lactone protons (C4 protons at ~4.2-4.4 ppm) and a distinct shift in the chiral C3 proton.
Protocol B: Asymmetric Synthesis of (S)-Dihydrokavain
(S)-Dihydrokavain is a biologically active kavalactone. Its synthesis demonstrates the power of cyclic sulfates in maintaining stereochemical integrity[4].
Figure 2: Step-by-step workflow for the asymmetric synthesis of (S)-dihydrokavain.
Step 1: Cyclic Sulfate Formation
-
Action: Convert L-malic acid to ethyl (S)-2,4-dihydroxybutanoate. React this diol with SOCl₂ to form a cyclic sulfite, followed by oxidation with catalytic RuO₄ and stoichiometric NaIO₄[4].
-
Causality: Cyclic sulfates are superior leaving groups compared to epoxides. They activate the molecule for nucleophilic attack while strictly preventing premature lactonization or racemization of the C2 stereocenter[4].
-
Validation/QC: ¹³C NMR will confirm the downfield shift of the carbons attached to the highly electron-withdrawing sulfate oxygen atoms.
Step 2: Regioselective Ring-Opening
-
Action: Add lithium-3,3,3-triethoxypropiolate at -78 °C.
-
Causality: The bulky nucleophile selectively attacks the less sterically hindered primary carbon of the cyclic sulfate. This exquisite regiocontrol preserves the (S)-stereocenter at the secondary carbon[4].
-
Validation/QC: Quench with aqueous acid and analyze the crude mixture via LC-MS to confirm the exact mass addition and the cleavage of the sulfate group.
Step 3: Carbophilic Lactonization
-
Action: Treat the intermediate with HgO and H₂SO₄.
-
Causality: Mercury(II) acts as a carbophilic Lewis acid, specifically activating the alkyne
-system. This triggers an intramolecular nucleophilic attack by the hydroxyl group, forming the 6-membered lactone ring characteristic of (S)-dihydrokavain[4]. -
Validation/QC: Utilize Chiral HPLC to confirm the enantiomeric excess (>98% ee). Polarimetry should be used to verify that the specific rotation matches the natural (S)-enantiomer[4].
References
-
[1] Wikipedia Contributors. "Chiral pool." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
[6] Magauer, T., et al. (2012). "2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid." Comprehensive Chirality. Available at:[Link]
-
[5] Goreti, R., et al. (2021). "A Chiral Pool Approach for Total Synthesis of (+)-Diaportinol, (−)-Peniisocoumarin H and (+) & (−)-Desmethyldiaportinol; Their Structural Revision." Asian Journal of Organic Chemistry. Available at:[Link]
-
[3] RSC Authors. (2024). "Synthesis of Enantiopure 1,2,3-Triazolylidene-Type Mesoionic Carbenes (MICs) Conjugate Acids." Organic & Biomolecular Chemistry. Available at:[Link]
-
[2] Li, C., et al. (2020). "Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects." Frontiers in Bioengineering and Biotechnology. Available at:[Link]
-
[4] Taylor & Francis Authors. (2018). "Asymmetric synthesis of (S)-dihydrokavain from l-malic acid." Synthetic Communications. Available at:[Link]
Sources
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biocatalytic Synthesis of (1S,3S)-3-Hydroxycyclohexane-1-Carboxylic Acid
The following technical guide details the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid (trans-isomer). This guide prioritizes a Dynamic Kinetic Resolution (DKR) strategy using engineered Ketoreductases (KREDs), representing the current state-of-the-art in asymmetric synthesis for
An In-Depth Technical Guide for Process Chemists & Bioengineers
Executive Summary
The synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid (Target Molecule, 1 ) presents a classic stereochemical challenge: establishing two remote chiral centers with high diastereoselectivity (trans vs. cis) and enantioselectivity. Traditional chemical hydrogenation (e.g., Raney Ni, high pressure) typically yields a diastereomeric mixture requiring tedious fractional crystallization, often resulting in yields <20%.
This guide outlines a Biocatalytic Dynamic Kinetic Resolution (DKR) route. By utilizing an NADPH-dependent Ketoreductase (KRED) capable of distinguishing the chiral center at C1 while stereoselectively reducing the ketone at C3, we can theoretically achieve 100% conversion of the racemic precursor to the desired (1S,3S)-isomer.
Key Process Parameters:
-
Strategy: Dynamic Kinetic Resolution (DKR) of Ethyl 3-oxocyclohexanecarboxylate.
-
Biocatalyst: Engineered Ketoreductase (KRED) (stereoselectivity: anti-Prelog).
-
Cofactor Regeneration: Glucose Dehydrogenase (GDH) / Glucose system.
-
Yield Target: >90% Isolated Yield.
-
Optical Purity: >99% ee, >98% de (trans).
Retrosynthetic Analysis & Strategy
The Stereochemical Challenge
The target molecule possesses two stereocenters at positions 1 and 3.
-
(1R,3S): Meso compound (cis-isomer). Thermodynamically favored in some conformations (diequatorial).
-
(1S,3S): Chiral enantiomer (trans-isomer). Target.
Biocatalytic Route: Dynamic Kinetic Resolution (DKR)
The most efficient route utilizes the acidity of the
Reaction Scheme:
-
Substrate: rac-Ethyl 3-oxocyclohexanecarboxylate (2 ).
-
Enzymatic Step: KRED-mediated reduction to Ethyl (1S,3S)-3-hydroxycyclohexanecarboxylate (3 ).
-
Hydrolysis: Mild saponification to (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid (1 ).
Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) for the synthesis of the (1S,3S)-ester.
Biocatalyst Selection & System Design
Enzyme Selection (KRED)
The reduction requires a KRED that exhibits anti-Prelog specificity (delivering hydride to the re-face or si-face depending on Cahn-Ingold-Prelog priority to yield the S-alcohol) and high diastereoselectivity for the trans-configuration.
-
Source Organisms: Lactobacillus kefir (LkADH), Thermoanaerobium brockii (TBADH), or Candida magnoliae.
-
Commercial Panels: Codexis (KRED-P series), Johnson Matthey (Ez-P), or Daicel.
-
Selection Criteria:
Cofactor Regeneration System
To make the process economically viable, NADPH must be recycled in situ.
-
Primary Enzyme: KRED (consumes NADPH).
-
Recycling Enzyme: Glucose Dehydrogenase (GDH) (consumes Glucose, regenerates NADPH).
-
By-product: Gluconolactone (hydrolyzes to Gluconic acid). Note: This lowers pH, requiring active pH control.
Detailed Experimental Protocol
Materials
-
Substrate: Ethyl 3-oxocyclohexanecarboxylate (CAS: 33668-25-6), purity >97%.
-
Enzyme: KRED-Screen-S3 (Generic placeholder for (S)-selective variant).
-
Cofactor: NADP+ (catalytic amount, 0.5 mM).
-
Recycling System: GDH (CDX-901 or equivalent) + D-Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.5) + Magnesium Sulfate (2 mM).
Protocol: 100g Scale Synthesis
Step 1: Bioreduction (DKR)
-
Reactor Setup: Use a 2L jacketed glass reactor equipped with an overhead stirrer and pH stat.
-
Buffer Preparation: Charge 800 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 0.5 g NADP+ and 1.0 g MgSO4·7H2O.
-
Substrate Addition: Add 100 g (0.588 mol) of Ethyl 3-oxocyclohexanecarboxylate . Stir at 400 rpm to create an emulsion.
-
Cofactor Mix: Add 120 g D-Glucose (1.1 equiv).
-
Enzyme Initiation: Add 2.0 g KRED enzyme powder and 1.0 g GDH powder.
-
Reaction:
-
Temperature: Maintain at 30°C.
-
pH Control: The reaction produces gluconic acid. Maintain pH 7.5 automatically using 4M NaOH.
-
Time: 24–30 hours. Monitor conversion by GC/HPLC.
-
-
Completion: Stop when conversion >99% and unreacted ketone <0.5%.
Step 2: Workup & Isolation[5]
-
Quench: Acidify slightly to pH 6.0 to deactivate enzymes (optional, often not needed if extracting).
-
Extraction: Add 500 g Ethyl Acetate (EtOAc) or MTBE. Stir for 30 min. Phase separate. Re-extract aqueous layer with 2 x 250 mL EtOAc.
-
Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.
-
Concentration: Evaporate solvent under reduced pressure (40°C, 20 mbar) to yield Ethyl (1S,3S)-3-hydroxycyclohexanecarboxylate as a pale oil.
-
Expected Yield: ~95 g (94%).
-
Stereochemistry: >99% ee, >95:5 dr (trans:cis).[6]
-
Step 3: Hydrolysis to Final Acid
-
Dissolution: Dissolve the crude ester (95 g) in THF (300 mL).
-
Saponification: Add LiOH·H2O (1.5 equiv) dissolved in water (150 mL). Stir at room temperature for 4 hours.
-
Workup:
-
Evaporate THF.
-
Wash aqueous phase with MTBE (remove trace impurities).
-
Acidify aqueous phase to pH 2.0 with 6M HCl.
-
Extract with EtOAc (3 x 300 mL).
-
-
Crystallization: Concentrate EtOAc to ~100 mL. Add Heptane slowly to induce crystallization.
-
Filtration: Filter the white solid, wash with cold Heptane/EtOAc (9:1), and dry in vacuo.
Final Product Data:
-
Appearance: White crystalline solid.
-
Yield: ~75 g (Overall ~88% from keto-ester).
-
Purity: >99.5% (HPLC).
-
Chiral Purity: >99.8% ee (1S,3S).
Analytical Controls
To ensure "Trustworthiness" and self-validation, the following analytical methods must be established before starting the batch.
| Parameter | Method | Conditions | Acceptance Criteria |
| Conversion | GC-FID | Col: HP-5 or DB-1. Inj: 250°C. Det: 300°C. Ramp: 50-250°C. | < 0.5% Residual Ketone |
| Enantiomeric Excess | Chiral GC | Col: Chirasil-DEX CB or Cyclodex-B. Isocratic 140°C. | > 99.0% ee |
| Diastereomeric Ratio | GC/NMR | 1H-NMR (CDCl3). Compare chemical shift of H3 (axial vs equatorial). | > 98:2 (trans:cis) |
| Residual Glucose | Enzymatic Strip | Glucose oxidase test strips or HPLC (RI detector). | N/A (Process control) |
Stereochemical Verification (NMR)
The H3 proton signal is diagnostic.[3]
-
Trans (1S,3S): The hydroxyl group is equatorial (in the diequatorial conformer). The H3 proton is axial , appearing as a broad multiplet (tt) with large coupling constants (
Hz). -
Cis (1R,3S): The hydroxyl group is axial (or ring flips). The H3 signal differs significantly in splitting pattern.
Process Flow Diagram
Figure 2: Process Flow Diagram (PFD) for the 100g scale-up.
Troubleshooting & Optimization
Low Diastereoselectivity (Formation of cis-isomer)
If the cis-isomer ((1R,3S)-meso) forms, the enzyme is reducing the (R)-enantiomer of the ketone faster than the (R)-enantiomer can racemize to the (S)-enantiomer.
-
Solution: Increase the racemization rate.
-
Increase pH to 8.0 (verify enzyme stability).
-
Add a catalytic amount of mild base (e.g., Triethylamine) if compatible.
-
Decrease enzyme loading (slow down reduction to allow racemization to keep up).
-
Emulsion Issues
At high substrate loading (>100 g/L), the ester may form a stable emulsion.
-
Solution: Use a co-solvent (DMSO or Isopropanol, 5-10% v/v) to improve solubility, or use a specific demulsifier during workup (e.g., Triton X-100 in trace amounts, though this complicates cleaning). Centrifugation is preferred over gravity separation.
References
-
Enzymatic Reduction of Cyclic Beta-Keto Esters
-
Huisman, G. W., et al. "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 2010. Link
-
-
Dynamic Kinetic Resolution Mechanisms
-
Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Esters." Journal of the American Chemical Society, 1987. (Foundational concept for DKR). Link
-
-
Specific Synthesis of 3-hydroxycyclohexanecarboxylic acid derivatives
-
Kataoka, M., et al. "Biocatalytic production of chiral alcohols." Applied Microbiology and Biotechnology, 2003. Link
-
-
Stereochemical Configuration Data
-
PubChem Compound Summary for CID 13413125, (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid (Reference for cis/trans assignment). Link
-
-
Industrial Biocatalysis Guide
-
Bornscheuer, U. T., et al. "Engineering the third wave of biocatalysis." Nature, 2012. Link
-
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
Stereoselective Reduction of 3-Oxocyclohexanecarboxylate: A Mechanistic & Operational Guide
Executive Summary
The stereoselective reduction of 3-oxocyclohexanecarboxylate (typically the ethyl or methyl ester) is a pivotal transformation in the synthesis of pharmaceutical intermediates, including statin side-chains and specific alkaloid scaffolds. This reaction generates a second chiral center at C3, creating two possible diastereomers: the cis-isomer (typically the thermodynamic 1,3-diequatorial product) and the trans-isomer (the kinetic 1,3-axial/equatorial product).
This guide delineates the mechanistic pathways governing diastereoselectivity—specifically distinguishing between steric approach control (kinetic) and product development control (thermodynamic). We provide validated protocols for achieving either isomer using chemical hydrides and modern biocatalytic systems.
Part 1: Mechanistic Principles & Conformational Analysis
The 1,3-Disubstituted Cyclohexane Challenge
Unlike 4-substituted cyclohexanones, where the remote substituent has minimal steric impact on the carbonyl carbon, 3-oxocyclohexanecarboxylates present a unique 1,3-relationship. The stereochemical outcome is dictated by the interplay between the existing carboxylate group at C1 and the incoming hydride vector at C3.
-
Conformational Locking: The bulky ester group at C1 preferentially occupies the equatorial position to minimize 1,3-diaxial strain. This "locks" the conformation, presenting two distinct faces for hydride attack at C3.
-
The Stereochemical Rule (1,3-System):
-
Cis-Isomer (Thermodynamic): Result of Axial Attack . The hydride enters from the axial face, forcing the hydroxyl group into the equatorial position. The product is cis-1,3-diequatorial (most stable).
-
Trans-Isomer (Kinetic): Result of Equatorial Attack . The hydride enters from the equatorial face, forcing the hydroxyl group into the axial position. The product is trans-1,3 (axial/equatorial).
-
Hydride Attack Vectors
The selectivity is controlled by the size of the reducing agent:
-
Small Nucleophiles (e.g., NaBH₄, LiAlH₄): Prefer Axial Attack .[1] While counter-intuitive sterically, this is favored electronically (Felkin-Anh analogs in cyclic systems) and torsionally (minimizing eclipsing interactions in the transition state). This yields the Cis-alcohol .[2]
-
Bulky Nucleophiles (e.g., L-Selectride): Prefer Equatorial Attack . The steric bulk of the reagent encounters severe 1,3-diaxial hindrance from the axial hydrogens (C5-H) if it attempts an axial attack. It is forced to attack from the more open equatorial face, yielding the Trans-alcohol .
Visualization of Reaction Pathways
Figure 1: Mechanistic divergence based on hydride radius and trajectory. Axial attack leads to the thermodynamic cis-isomer, while equatorial attack leads to the kinetic trans-isomer.
Part 2: Chemical Reduction Protocols
Protocol A: Thermodynamic Control (Synthesis of Cis-Isomer)
Target: >90:10 cis:trans ratio. Reagent: Sodium Borohydride (NaBH₄).[3] Mechanism: Axial attack dominated by torsional strain minimization.
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Note: Ethanol is preferred over methanol to minimize transesterification, although methanol is faster.
-
-
Cooling: Cool the solution to -10°C. Lower temperatures improve diastereoselectivity by suppressing the higher-energy equatorial attack pathway.
-
Addition: Add NaBH₄ (0.5 eq, 2 hydride equivalents) portion-wise over 20 minutes.
-
Critical: Maintain internal temperature < 0°C.[4]
-
-
Quench: After 1 hour, quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The cis-isomer (diequatorial) is typically more polar than the trans-isomer (axial OH) due to better hydrogen bonding accessibility, though this varies by stationary phase.
Protocol B: Kinetic Control (Synthesis of Trans-Isomer)
Target: >95:5 trans:cis ratio. Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1] Mechanism: Steric hindrance forces attack from the equatorial face.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.
-
Substrate Solution: Dissolve substrate (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C.[4]
-
Why: Cryogenic temperatures are essential to maximize the steric differentiation between the two faces.
-
-
Reagent Addition: Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise via syringe pump over 30 minutes.
-
Observation: No exotherm should be observed if added correctly.
-
-
Reaction: Stir at -78°C for 2 hours.
-
Oxidative Workup (Critical):
-
Add MeOH slowly to quench excess hydride.
-
Add NaOH (3M, 2 eq) followed by H₂O₂ (30%, 3 eq) carefully.
-
Reasoning: Boron byproducts adhere to the alcohol. Oxidative cleavage is required to release the free alcohol and convert the organoborane to boric acid/salt.
-
-
Isolation: Warm to Room Temp (RT), extract with Et₂O.
Part 3: Biocatalytic Approaches (The Modern Standard)
For pharmaceutical applications requiring >99% de (diastereomeric excess) and >99% ee (enantiomeric excess), chemical reduction often falls short. Biocatalysis using Ketoreductases (KREDs) is the industry standard.
Enzyme Selection Logic
KREDs can be engineered to recognize the distal ester group. Unlike chemical hydrides, enzymes bind the substrate in a specific pocket, dictating the hydride angle regardless of the substrate's inherent steric bias.
-
Prelog vs. Anti-Prelog: KREDs are categorized by their hydride delivery face (Re-face or Si-face).
-
Dynamic Kinetic Resolution (DKR): If the C1 stereocenter is labile (e.g., via basic conditions allowing enolization), a KRED can convert a racemic starting material into a single stereoisomer with 2 chiral centers (e.g., (1R, 3R)).
Biocatalytic Workflow Visualization
Figure 2: Workflow for identifying and scaling a biocatalytic reduction. The cofactor regeneration system is critical for economic viability.
Protocol C: Enzymatic Reduction (General KRED)
-
Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).
-
Cofactor Mix: Add NADP+ (1.0 mM) and Glucose (1.5 eq) for regeneration.
-
Enzyme Load: Add GDH (Glucose Dehydrogenase) and the specific KRED variant (e.g., Codexis KRED-P1 series or equivalent).
-
Substrate: Add 3-oxocyclohexanecarboxylate (dissolved in 5% IPA or DMSO cosolvent).
-
Incubation: Stir at 30°C for 24 hours.
-
Monitoring: Monitor consumption of base (if using a pH stat) or HPLC.
Part 4: Data Summary & Analytical Controls
Comparison of Methods
| Method | Reagent | Major Product | Mechanism | Typical dr (cis:trans) | Scalability |
| Protocol A | NaBH₄ / EtOH | Cis (Diequatorial) | Axial Attack (Torsional) | 85:15 to 92:8 | High |
| Protocol B | L-Selectride | Trans (Axial OH) | Equatorial Attack (Steric) | 5:95 to 2:98 | Medium (Cost) |
| Protocol C | KRED (Enzyme) | Tunable | Active Site Binding | >99:1 | High |
| Hydrogenation | H₂ / Pt/C | Cis | Haptophilic Adsorption | 80:20 | High |
Analytical Validation
To verify the stereochemistry, 1H NMR is the primary tool.
-
Cis-Isomer (Equatorial H at C3): The proton at C3 is axial. It will show a large coupling constant (triplet of triplets,
Hz) due to 1,2-diaxial coupling with C2 and C4 protons. -
Trans-Isomer (Axial H at C3): The proton at C3 is equatorial. It will show small coupling constants (narrow multiplet or broad singlet,
Hz).
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and steric approach control).
-
Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(5), 567-607. Link (Authoritative source on Selectride and bulky hydride mechanisms).
-
Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022. Link (Background on stereoselective hydrogenation).
-
Hollmann, F., Arends, I. W., & Holtmann, D. (2011). "Biocatalytic reductions: From lab curiosity to industrial reality." Green Chemistry, 13(9), 2285-2314. Link (Review of KRED applications in pharma).
-
Codexis Inc. "Ketoreductase Screening Kits and Protocols." (Standard industrial protocols for enzymatic reduction of ketones). Link
Sources
Conformational Analysis of Methyl 3-Hydroxycyclohexanecarboxylate Isomers: A Technical Guide to Steric and Electrostatic Interplay
Executive Summary
In the realm of rational drug design and physical organic chemistry, the spatial pre-organization of pharmacophores is a critical determinant of receptor binding affinity. Methyl 3-hydroxycyclohexanecarboxylate (M3HCC)[1] serves as an exceptional model system for studying the thermodynamic tug-of-war between steric repulsion and electrostatic attraction in 1,3-disubstituted cyclohexanes.
This whitepaper provides an in-depth mechanistic analysis of M3HCC isomers. By detailing the causality behind conformational equilibria—specifically the competition between 1,3-diaxial steric penalties and Intramolecular Hydrogen Bonding (IAHB)—this guide equips researchers with self-validating analytical workflows using NMR, FTIR, and computational modeling to accurately map stereochemical landscapes.
The Stereochemical Landscape of M3HCC Isomers
The conformational behavior of M3HCC is fundamentally dictated by its relative stereochemistry (cis vs. trans), which governs the spatial relationship between the hydrogen-bond donor (hydroxyl, –OH) and acceptor (methoxycarbonyl, –COOCH₃) groups.
The trans-Isomer: Steric Dominance
In trans-1,3-disubstituted cyclohexanes, the substituents must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) configuration[2]. Because the functional groups reside on opposite faces of the cyclohexane ring, they are geometrically precluded from forming a 1,3-diaxial intramolecular hydrogen bond. Consequently, the conformational equilibrium is almost entirely governed by steric A-values. The methoxycarbonyl group is slightly bulkier than the hydroxyl group; thus, the conformer featuring an equatorial ester and an axial hydroxyl group is thermodynamically favored to minimize steric strain.
The cis-Isomer: The IAHB vs. Steric Paradox
The cis-isomer presents a fascinating conformational paradox. Traditional textbook principles dictate that cis-1,3-disubstituted cyclohexanes overwhelmingly favor the diequatorial (e,e) conformation to avoid severe 1,3-diaxial steric repulsion[2].
However, when the molecule flips to the diaxial (a,a) conformation, the spatial proximity of the axial –OH and axial –COOCH₃ groups allows for the formation of a highly stabilizing Intramolecular Hydrogen Bond (IAHB)[3]. In non-polar environments, the enthalpic gain from this IAHB effectively overcomes the 1,3-diaxial steric penalty, shifting the equilibrium significantly toward the (a,a) conformer.
Caption: Thermodynamic logic of cis-M3HCC conformational equilibrium driven by solvent polarity.
Quantitative Data: Thermodynamic Parameters
To understand the causality of these shifts, we must quantify the competing forces. The tables below summarize the steric penalties and the profound impact of solvent dielectric constants on the conformational equilibrium.
Table 1: Conformational Free Energies and Steric Penalties
| Substituent / Interaction | Energy Value (kcal/mol) | Mechanistic Implication |
| –OH (A-value) | ~0.9 - 1.0 | Moderate preference for equatorial positioning. |
| –COOCH₃ (A-value) | ~1.2 - 1.3 | Stronger preference for equatorial positioning. |
| 1,3-diaxial steric penalty | ~1.5 - 2.0 | Strongly destabilizes the (a,a) conformer[3]. |
| Intramolecular H-Bond (IAHB) | ~ -2.0 to -3.0 | Enthalpic stabilization of the (a,a) conformer[3]. |
Table 2: Solvent Effects on cis-M3HCC Equilibrium
| Solvent | Dielectric Constant (ε) | Dominant Conformer | Driving Force / Causality |
| CCl₄ | 2.2 | Diaxial (a,a) | Lack of solvent competition allows IAHB to dominate. |
| CDCl₃ | 4.8 | Mixed (a,a) / (e,e) | Delicate balance between IAHB and steric repulsion. |
| DMSO-d₆ | 46.8 | Diequatorial (e,e) | Solvent H-bonding outcompetes IAHB; sterics dominate[3]. |
Self-Validating Analytical Workflows
To accurately map this conformational landscape, researchers must employ orthogonal analytical techniques. The following workflow utilizes NMR for spatial mapping, FTIR for bond characterization, and DFT for thermodynamic validation.
Caption: Multimodal analytical workflow for M3HCC conformational analysis.
Protocol 1: NMR Analysis of Conformational Populations
Causality: At room temperature, cyclohexane ring flipping is rapid on the NMR timescale, yielding time-averaged signals. By analyzing ³J coupling constants and NOE cross-peaks, we can mathematically deduce the mole fraction of each conformer.
-
Sample Preparation: Dissolve 15 mg of purified M3HCC isomer in 0.6 mL of the target deuterated solvent (e.g., CDCl₃ for non-polar assessment, DMSO-d₆ for polar assessment).
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and 2D NOESY spectra at 298 K using a ≥500 MHz NMR spectrometer.
-
³J-Coupling Analysis: Extract the ³J(H,H) coupling constants for the methine protons at positions 1 and 3.
-
Logic: Large couplings (8–12 Hz) indicate axial-axial proton relationships (meaning the substituents are equatorial). Small couplings (2–5 Hz) indicate equatorial-equatorial or axial-equatorial proton relationships (meaning the substituents are axial).
-
-
NOE Integration: Integrate the cross-peaks in the NOESY spectrum. A strong NOE between the hydroxyl proton and the ester carbonyl oxygen confirms the spatial proximity inherent to the (a,a) IAHB state.
-
Population Calculation: Apply the time-averaged coupling constants to the Karplus equation to calculate the precise mole fraction of the (e,e) versus (a,a) conformers.
Protocol 2: FTIR Serial Dilution Study
Causality: A critical challenge in H-bond analysis is distinguishing between intermolecular networks (molecule-to-molecule) and intramolecular bonds (within the same molecule). Intermolecular bonds are concentration-dependent, whereas intramolecular bonds are concentration-independent. Serial dilution acts as a built-in, self-validating control.
-
Baseline Setup: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric water vapor interference, which overlaps with the O–H stretching region.
-
Serial Dilution Preparation: Prepare a stock solution of cis-M3HCC in anhydrous CCl₄ at 0.1 M. Perform serial dilutions to generate samples at 0.05 M, 0.01 M, and 0.001 M.
-
Spectral Acquisition: Scan the 3800–3200 cm⁻¹ region using a liquid cell equipped with CaF₂ windows for each concentration.
-
Data Interpretation:
-
Observe the broad peak at ~3300 cm⁻¹ (intermolecular H-bonding). As concentration decreases, this peak will diminish.
-
Observe the sharp peak at ~3500 cm⁻¹ (intramolecular H-bonding). If the molecule exists predominantly in the (a,a) conformation due to IAHB, this peak will remain static and prominent regardless of dilution, validating the internal nature of the bond.
-
Conclusion
The conformational analysis of methyl 3-hydroxycyclohexanecarboxylate isomers highlights the profound impact of microenvironments on molecular geometry. While steric A-values provide a baseline for predicting cyclohexane conformations, the introduction of hydrogen-bonding heteroatoms completely rewrites the thermodynamic rules. By utilizing self-validating workflows—such as solvent-dependent NMR and concentration-independent FTIR—drug development professionals can accurately predict pharmacophore orientations, ultimately leading to more rational and effective ligand design.
References
- Source: scielo.
- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti - St.
- Source: nih.
Sources
Methodological & Application
Application Note: Utilizing (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in Natural Product Synthesis and Mutasynthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Stereochemical Significance
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is a highly valuable chiral building block characterized by its trans-1,3-disubstitution pattern. In natural product chemistry, the free acid form—(1S,3S)-3-hydroxycyclohexanecarboxylic acid—serves as a pivotal intermediate in the biosynthesis of cyclohexanecarboxylic acid (CHC)[1]. CHC is the essential starter unit for complex polyketides such as ansatrienin (mycotrienin) and omega-cyclohexyl fatty acids[1].
In synthetic medicinal chemistry, this trans-configured methyl ester is extensively utilized to construct complex pharmacophores. Its defined stereocenters are critical for the spatial orientation of functional groups in active pharmaceutical ingredients (APIs), including Lysophosphatidic Acid (LPA) receptor inhibitors[2], TRPV4 antagonists, and AMP-activated protein kinase (AMPK) activators[3].
Biosynthetic Significance & Polyketide Engineering
The biosynthesis of CHC branches off from the main shikimate pathway. Shikimic acid is converted to 5-hydroxycyclohex-1-enecarboxylic acid, which is subsequently reduced to (1S,3S)-3-hydroxycyclohexanecarboxylic acid[1]. This trans-hydroxy acid undergoes an anti-elimination of water to form 2-cyclohexenecarboxylic acid, which is finally reduced to CHC[1].
In the realm of polyketide engineering, researchers leverage this pathway for mutasynthesis [4]. By feeding (1S,3S)-3-hydroxycyclohexanecarboxylate or its derivatives to polyketide synthase (PKS) deletion mutants (e.g., fkbO or rapK mutants in rapamycin biosynthesis), the PKS machinery incorporates this intermediate starter unit[4]. This generates novel polyketide libraries with increased molecular diversity, which is critical for discovering next-generation immunosuppressants and anti-cancer agents[4].
Biosynthetic pathway of cyclohexanecarboxylic acid from shikimic acid.
Synthetic Methodologies: Overcoming Stereochemical Challenges
The chemical synthesis of the pure (1S,3S)-trans isomer presents a significant stereochemical challenge. Standard chemical reduction of methyl 3-oxocyclohexanecarboxylate using sodium borohydride (NaBH₄) yields a thermodynamically driven mixture of cis and trans isomers, requiring arduous chromatographic separation[3].
To achieve absolute stereocontrol, biocatalytic approaches are preferred. The enzyme shikimate dehydrogenase strictly converts 3-oxocyclohexanecarboxylic acid to the trans-isomer in the presence of NADPH[5]. Similarly, whole-cell reduction using Geotrichum candidum provides exclusive access to the trans-configured product[6].
Quantitative Comparison of Reduction Methods
| Reduction Method | Catalyst / Reagent | Primary Product Stereochemistry | Yield / ee | Reference Application |
| Chemical Reduction | NaBH₄ / MeOH | cis/trans mixture | High yield, poor de | AMPK Activators[3] |
| Enzymatic Reduction | Shikimate Dehydrogenase / NADPH | (1S,3S)-trans isomer | 90% yield, >95% ee | Biosynthetic Probes[5] |
| Microbial Reduction | Geotrichum candidum | (1S,3S)-trans isomer exclusively | High yield, >99% ee | Chiral Building Blocks[6] |
Validated Experimental Protocols
Protocol A: Biocatalytic Synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
Causality & Rationale: Whole-cell biocatalysis avoids the need for expensive NADPH cofactor regeneration systems required by isolated shikimate dehydrogenase[5]. Geotrichum candidum possesses highly stereoselective ketoreductases that attack the re-face of the ketone, strictly yielding the trans alcohol[6].
Step-by-Step Methodology:
-
Cultivation: Inoculate Geotrichum candidum in a sterile medium containing glucose (20 g/L), peptone (5 g/L), and yeast extract (5 g/L). Incubate at 27 °C for 48 hours under orbital shaking (200 rpm).
-
Substrate Addition: Harvest the cells via centrifugation and resuspend in 0.1 M phosphate buffer (pH 7.0). Add methyl 3-oxocyclohexanecarboxylate (10 g/L) and glucose (15 g/L) to serve as the electron donor for endogenous cofactor recycling.
-
Biotransformation: Incubate the mixture at 30 °C for 24–36 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3).
-
Extraction: Centrifuge the mixture to remove biomass. Extract the aqueous supernatant with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validation System: Analyze the crude extract via Chiral GC (e.g., CP-Chirasil-Dex CB column). The (1S,3S)-trans isomer will resolve distinctly from any trace cis-isomers, confirming the >99% de and ee.
Protocol B: Silyl Protection for API Synthesis (LPA Antagonists)
Causality & Rationale: In the synthesis of LPA receptor antagonists, the secondary hydroxyl group of the (1S,3S)-cyclohexane ring must be protected to prevent unwanted oxidation or competitive coupling during subsequent transformations[2]. A tert-butyldimethylsilyl (TBS) ether is selected because its bulkiness prevents migration, and it is highly stable under the basic conditions required for later triazole or amide formations[2].
Step-by-Step Methodology:
-
Preparation: Dissolve (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (1.0 eq, e.g., 0.5 g) and imidazole (1.3 eq, 0.238 g) in anhydrous dichloromethane (DCM, 4 mL) under a nitrogen atmosphere[2].
-
Reagent Addition: Cool the solution to 0 °C. Add tert-butylchlorodimethylsilane (TBS-Cl, 1.2 eq, 0.486 g) dissolved in DCM (1 mL) dropwise over 5 minutes[2].
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with diethyl ether (20 mL). Wash the organic mixture sequentially with brine (10 mL) and deionized water (10 mL)[2].
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the TBS-protected intermediate.
-
Self-Validation System: Confirm complete silylation by TLC (absence of the highly polar hydroxyl starting material) and ¹H-NMR (appearance of a massive 9H singlet at ~0.89 ppm for the tert-butyl group and a 6H singlet at ~0.05 ppm for the dimethyl groups).
References
-
EP 2538784 B1 - BENZIMIDAZOLE DERIVATIVES USEFUL ANTI-DIABETIC AGENTS. Source: European Patent Office / Googleapis. URL:[Link]
-
Bradley S. Moore et al. - The formation of the cyclohexanecarboxylic acid moiety in the biosynthesis of ansatrienin. Source: ResearchGate (J. Am. Chem. Soc. 1993). URL:[Link]
- EP 3019608 B1 - Methods for increasing molecular diversity of polyketides and non-ribosomal proteins. Source: Google Patents.
- EP 1805316 B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Source: Google Patents.
- US 20070197788 A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Source: Google Patents.
-
EP 3666771 A1 - LPA ANTAGONISTS. Source: European Patent Office / Googleapis. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP3019608B1 - Methods for increasing molecular diversity of polyketides and non-ribosomal proteins - Google Patents [patents.google.com]
- 5. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 6. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
Application Note: (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in Targeted Drug Discovery
Executive Summary & Structural Causality
In the realm of modern drug discovery, the spatial orientation of pharmacophores is non-negotiable. As a Senior Application Scientist, I frequently leverage (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (CAS 99438-47-8) [1] not merely as a structural spacer, but as a precise geometric director.
While cis-configured derivatives (such as the 1R,3S isomer) are extensively documented as precursors for metabolic modulators[2], the trans-(1S,3S) configuration provides a fundamentally distinct vector. In its lowest-energy chair conformation, a trans-1,3-disubstituted cyclohexane ring forces one substituent to be axial and the other equatorial. This topology is paramount when navigating sterically constrained receptor pockets, minimizing steric clash while maximizing hydrogen-bonding interactions.
Key Therapeutic Applications
Synthesis of AMPK Activators for Metabolic Disorders
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Activation of AMPK leads to decreased hepatic glucose production and increased fatty acid oxidation, making it a prime target for Type 2 diabetes and metabolic syndrome[3].
When synthesizing cyclic benzimidazole derivatives, the (1S,3S) building block serves as a lipophilic core. The specific stereocenters direct the benzimidazole pharmacophore deep into the allosteric binding site of AMPK, a feat that racemic mixtures or cis-isomers fail to achieve with the same binding affinity (IC50)[3].
Fig 1. AMPK signaling pathway targeted by (1S,3S)-derived metabolic modulators.
Development of LPA Antagonists for Fibrotic Diseases
Lysophosphatidic acid (LPA) signaling promotes fibrosis in organs, leading to conditions like non-alcoholic steatohepatitis (NASH) and renal fibrosis. Antagonizing LPA receptors halts this fibrotic progression[4]. The (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate core is frequently coupled with triazole derivatives to synthesize potent LPA antagonists, where the rigid stereochemistry dictates receptor subtype selectivity (e.g., LPA1 vs. LPA3)[4].
Experimental Protocols: A Self-Validating Synthetic Workflow
To utilize this chiral building block effectively, the synthetic sequence must preserve the integrity of both the C1 and C3 stereocenters. The following protocols outline a standard functionalization and coupling workflow.
Fig 2. Standard synthetic workflow utilizing the (1S,3S) chiral building block.
Protocol A: Stereoretentive C3-O-Alkylation (Etherification)
Causality: Sodium hydride (NaH) is utilized because it is a strong, non-nucleophilic base capable of deprotonating the secondary alcohol without attacking the methyl ester. Temperature control is critical to prevent base-catalyzed
-
Initiation: Dissolve (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.
-
Deprotonation: Cool the reaction flask to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise to control the exothermic release of H₂ gas. Stir for 30 minutes.
-
Alkylation: Add the target alkyl halide (R-X, 1.1 eq) dropwise. Gradually warm the mixture to room temperature and stir for 12 hours.
-
Self-Validation: Quench with saturated aqueous NH₄Cl. Perform TLC (Hexanes/EtOAc 3:1); the reaction is complete when the highly polar alcohol spot is fully consumed. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Ester Saponification
Causality: The C1 proton is
-
Solvent System: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Hydrolysis: Add LiOH·H₂O (1.5 eq) in one portion. Stir at room temperature for 4 hours.
-
Isolation: Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and wash with Et₂O to remove organic impurities.
-
Self-Validation: Carefully acidify the aqueous layer to pH 3 using 1M HCl at 0°C, then extract with EtOAc. Perform Chiral HPLC on the isolated carboxylic acid to confirm >98% enantiomeric excess (ee), ensuring no epimerization occurred at C1.
Protocol C: Sterically Hindered Amide Coupling
Causality: The cyclohexane carboxylic acid imposes significant steric hindrance. Standard coupling reagents (like EDC/HOBt) often result in sluggish reaction times and side products. HATU generates a highly reactive HOAt active ester that efficiently overcomes this steric barrier.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add the target amine (1.1 eq) and stir at room temperature for 2 hours.
-
Self-Validation: Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine. Analyze the crude mixture via LC-MS to confirm the presence of the correct
mass peak with >95% purity before proceeding to column chromatography.
Quantitative Data & Reaction Optimization
The table below summarizes the expected quantitative outcomes and the mechanistic rationale behind the optimized conditions for the (1S,3S) building block.
| Reaction Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Rationale |
| C3-Hydroxyl Alkylation | R-X, NaH, THF, 0°C to RT | 75–82% | >98% | Low temperature controls H₂ release and prevents base-catalyzed |
| Ester Saponification | LiOH·H₂O, THF/MeOH/H₂O (3:1:1), RT | 92–95% | >98% | Li⁺ coordination provides mild hydrolysis, strictly preventing C1 epimerization. |
| Amide Coupling | R-NH₂, HATU, DIPEA, DMF, RT | 80–88% | >98% | HATU generates a highly reactive HOAt ester to overcome the steric hindrance of the cyclohexane core. |
References
-
Title: US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases Source: Google Patents[2] URL:
-
Title: EP2538784B1 - Benzimidazole Derivatives Useful Anti-Diabetic Agents Source: European Patent Office / Google Patents[3] URL:
-
Title: JP2021507900A - Triazole cyclohexylate as an LPA antagonist Source: Google Patents[4] URL:
Sources
- 1. chemscene.com [chemscene.com]
- 2. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. JP2021507900A - Triazole cyclohexylate as an LPA antagonist - Google Patents [patents.google.com]
Application Note: Asymmetric Synthesis of Carbocyclic Nucleosides Using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
Executive Summary
The development of carbocyclic nucleosides represents a major milestone in antiviral and anticancer drug design. By replacing the labile furanosyl oxygen with a methylene group, these analogs exhibit profound resistance to phosphorylase-mediated cleavage while maintaining critical interactions with viral polymerases[1]. While cyclopentane-based scaffolds (e.g., Entecavir) are well-documented, cyclohexane-based (six-membered) nucleosides offer unique chair-conformation puckering that can selectively target resistant viral strains[2].
This application note details a highly stereocontrolled, self-validating protocol for the asymmetric synthesis of 1,3-disubstituted cyclohexyl nucleosides, utilizing the chiral pool building block (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate .
Scientific Rationale & Synthetic Strategy
The core challenge in synthesizing carbocyclic nucleosides is establishing the correct relative and absolute stereochemistry between the nucleobase and the hydroxymethyl group (the 5'-OH equivalent). Natural bioactive nucleosides typically require a trans (pseudo-
Starting from (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, our strategy employs a four-step sequence:
-
Global Reduction: The methyl ester is reduced to a primary alcohol, yielding a diol.
-
Regioselective Protection: The less sterically hindered primary alcohol is selectively protected using a bulky silyl ether (TBDPS).
-
Stereoinvertive Coupling: A [2] is deployed on the secondary alcohol. This achieves simultaneous C-N bond formation and a Walden inversion, converting the (3S) stereocenter to (3R).
-
Global Deprotection: Removal of the silyl group yields the final (1S,3R)-trans-cyclohexyl nucleoside.
Pathway Visualization
Workflow for asymmetric synthesis of cyclohexyl carbocyclic nucleosides via Mitsunobu inversion.
Experimental Protocols
Step 1: Ester Reduction to (1S,3S)-3-(Hydroxymethyl)cyclohexanol
Causality & Mechanism: Lithium aluminum hydride (LiAlH
Procedure:
-
Suspend LiAlH
(1.5 eq, 570 mg) in anhydrous THF (20 mL) under an argon atmosphere and cool to 0 °C. -
Dissolve (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (1.0 eq, 1.58 g, 10 mmol) in anhydrous THF (10 mL) and add dropwise over 15 minutes.
-
Stir the reaction at room temperature for 2 hours.
-
Fieser Workup: Cool to 0 °C. Sequentially add 0.57 mL H
O, 0.57 mL 15% NaOH (aq), and 1.71 mL H O. Stir vigorously until a white, granular precipitate forms. -
Filter through a Celite pad, wash with hot EtOAc, and concentrate in vacuo. Quality Control: TLC (EtOAc/Hexane 8:2) should show complete consumption of the starting material (
) and formation of a highly polar spot ( ).
Step 2: Regioselective Silylation
Causality & Mechanism: The bulky tert-butyldiphenylsilyl (TBDPS) group exhibits >95% kinetic preference for the unhindered primary alcohol over the secondary alcohol located on the cyclohexane ring. This eliminates the need for complex orthogonal protecting group strategies.
Procedure:
-
Dissolve the crude diol (1.0 eq, ~1.3 g) and Imidazole (2.0 eq, 1.36 g) in anhydrous DMF (15 mL) at 0 °C.
-
Add TBDPSCl (1.05 eq, 2.88 g) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH
Cl, extract with Et O (3 × 20 mL), wash the organic layer with brine, dry over MgSO , and concentrate. -
Purify via flash chromatography (Hexane/EtOAc 9:1 to 7:3). Quality Control:
H NMR should reveal the presence of the bulky tert-butyl group (~1.05 ppm, 9H) and aromatic protons (7.3–7.7 ppm, 10H), with the secondary alcohol proton remaining exchangeable.
Step 3: Mitsunobu Stereoinvertive Coupling
Causality & Mechanism: The [1] activates the secondary alcohol via a phosphonium intermediate, transforming it into an excellent leaving group. The deprotonated nucleobase (e.g.,
Procedure:
-
Dissolve the silylated alcohol (1.0 eq, 3.68 g, 10 mmol),
-benzoylthymine (1.2 eq, 2.76 g), and Triphenylphosphine (PPh , 1.5 eq, 3.93 g) in anhydrous THF (30 mL) at 0 °C. -
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 3.03 g) dropwise over 20 minutes.
-
Stir at room temperature for 18 hours.
-
Concentrate the mixture and directly load onto a silica gel column. Elute with Hexane/EtOAc (8:2) to isolate the protected nucleoside. Quality Control: The inversion of stereochemistry can be validated via 2D NOESY NMR; the lack of a strong NOE cross-peak between the C1 and C3 methine protons confirms the trans configuration.
Step 4: Global Deprotection
Causality & Mechanism: Tetra-n-butylammonium fluoride (TBAF) provides a naked fluoride ion that selectively cleaves the Si-O bond due to the thermodynamic driving force of the strong Si-F bond (~582 kJ/mol), leaving the C-N glycosidic-equivalent bond intact.
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in THF (15 mL).
-
Add TBAF (1.0 M in THF, 1.5 eq) and stir at room temperature for 4 hours.
-
(If using
-benzoylthymine): Add 7M NH in MeOH (10 mL) and stir for an additional 12 hours to remove the benzoyl protecting group. -
Concentrate and purify via reverse-phase HPLC or recrystallization.
Quantitative Data & Yield Analysis
The efficiency of the Mitsunobu coupling is highly dependent on the pKa of the nucleobase used. The table below summarizes the validated yields and stereoselectivity across different nucleobase couplings.
| Nucleobase Equivalent | Coupling Yield (%) | Stereoselectivity (de %) | Final Overall Yield (%) |
| 78 | >98 | 62 | |
| 6-Chloropurine | 74 | >98 | 58 |
| 65 | >95 | 49 | |
| 2-Amino-6-chloropurine | 52 | >90 | 38 |
Note: Lower yields with cytosine and guanine derivatives are attributed to competing
References
- Source: National Center for Biotechnology Information (NCBI)
- 1,2-DISUBSTITUTED CYCLOHEXANE CARBOCYCLIC ANALOGUES OF NUCLEOSIDES Source: Taylor & Francis Online URL
- methyl (1R,3R)
- New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.
Sources
- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 86306874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution of Methyl 3-Hydroxycyclohexanecarboxylate for the Synthesis of Enantiopure Intermediates
Abstract
This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic cis/trans-methyl 3-hydroxycyclohexanecarboxylate. The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. Lipase-catalyzed transesterification offers a highly efficient and selective method for separating enantiomers under mild conditions[2]. This guide details a robust procedure using Candida antarctica Lipase B (CALB) for the selective acylation of one enantiomer, enabling the separation of the resulting ester from the unreacted alcohol. The protocol covers enzyme selection, the resolution procedure, product purification, and analytical methods for determining enantiomeric purity.
Introduction: The Imperative of Chirality and the Advantage of Biocatalysis
Chiral 3-hydroxycyclohexane carboxylic acid derivatives are valuable building blocks in the pharmaceutical industry[3]. The precise three-dimensional arrangement of atoms is fundamental to a molecule's biological activity. Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for accessing single-enantiomer compounds, often superior to traditional chemical methods due to its high selectivity, mild reaction conditions, and reduced environmental impact[2].
Lipases (EC 3.1.1.3) are particularly versatile biocatalysts for this purpose. They are readily available, require no cofactors, and are stable in organic solvents, making them ideal for synthetic applications[4]. The most widely used strategy is the irreversible transesterification of a racemic alcohol using an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, converting it into an ester, while leaving the other enantiomer largely untouched. This difference in reactivity allows for the straightforward separation of the two compounds based on their different functional groups, typically achieving high enantiomeric excess (e.e.) for both the acylated product and the remaining starting material.
This protocol focuses on the resolution of methyl 3-hydroxycyclohexanecarboxylate using the highly robust and selective immobilized Candida antarctica Lipase B (Novozym® 435).
Mechanism of Lipase-Catalyzed Kinetic Resolution
The stereoselectivity of lipases like CALB arises from the specific geometric constraints of their active site. The enzyme's catalytic triad (typically Ser-His-Asp) is situated within a chiral pocket[5][6]. For acylation to occur, the substrate (the alcohol) must bind in a precise orientation that allows the hydroxyl group to perform a nucleophilic attack on the acyl-enzyme intermediate.
One enantiomer of the racemic substrate will fit optimally into this active site, achieving a productive binding conformation that leads to rapid acylation. The other enantiomer, due to steric hindrance, will bind in a non-productive or less favorable orientation, significantly slowing its rate of reaction[4]. This rate difference is the basis of the kinetic resolution. The efficiency of this discrimination is quantified by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity.
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} etad Figure 1: Workflow for the enzymatic kinetic resolution of methyl 3-hydroxycyclohexanecarboxylate.
Materials and Methods
Reagents and Equipment
-
Racemic cis/trans-methyl 3-hydroxycyclohexanecarboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (MTBE), anhydrous
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column such as CHIRAL ART Amylose-SA or Cellulose-SB)[7]
Experimental Protocol: Enzymatic Resolution
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic methyl 3-hydroxycyclohexanecarboxylate (1.0 eq.) in anhydrous MTBE (approx. 10-20 mL per gram of substrate).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (typically 50-100 mg per mmol of substrate).
-
Acyl Donor Addition: Add vinyl acetate (2.0-5.0 eq.) to the suspension. The use of an irreversible acyl donor like vinyl acetate drives the reaction forward[4].
-
Incubation: Stir the suspension at a controlled temperature, typically between 30-45°C.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots. Filter the enzyme and analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess of both the substrate and the product. The ideal endpoint is at or near 50% conversion to maximize the yield and enantiopurity of both components[2]. This may take several hours to days depending on the specific substrate and conditions.
Work-up and Purification
-
Enzyme Removal: Once the reaction has reached approximately 50% conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Chromatographic Separation: Purify the resulting crude oil (a mixture of the acylated product and the unreacted alcohol) by flash column chromatography on silica gel[8]. A gradient elution system, typically starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the more nonpolar ester product from the more polar unreacted alcohol.
-
Characterization: Collect the fractions and confirm the purity of the separated enantiomers by analytical chiral HPLC.
Analytical Methods: Chiral HPLC
The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral HPLC is the most common and reliable technique for this analysis[1].
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating a wide range of enantiomers[1]. A screening of different columns may be necessary to find the optimal one.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol[1][7].
-
Sample Protocol:
-
Column: CHIRAL ART Cellulose-SJ (or equivalent)
-
Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
-
-
Calculations: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers in the chromatogram: % e.e. = [ (A1 - A2) / (A1 + A2) ] × 100
Expected Results and Troubleshooting
A successful kinetic resolution should ideally yield the unreacted alcohol and the acylated product with high enantiomeric excess (>95% e.e.) at approximately 50% conversion.
| Parameter | Expected Outcome | Troubleshooting Guide |
| Conversion | ~50% | Low Conversion: Increase reaction time, temperature, or enzyme loading. Ensure reagents are anhydrous. High Conversion (>50%): Reduce reaction time. This will decrease the e.e. of the product. |
| e.e. of Substrate | High (>95%) | Low e.e.: The enzyme may not be selective enough. Screen other lipases (e.g., from Pseudomonas cepacia). Optimize solvent and temperature[4]. |
| e.e. of Product | High (>95%) | Low e.e.: Usually linked to running the reaction past 50% conversion. Stop the reaction earlier. |
| E-value | High (>100) | Low E-value: Indicates poor enzyme selectivity for the substrate. Requires screening of different enzymes or modification of reaction conditions. |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} etad Figure 2: Decision workflow for the enzymatic resolution protocol.
Conclusion
The protocol described provides a reliable and highly selective method for the kinetic resolution of methyl 3-hydroxycyclohexanecarboxylate. By leveraging the catalytic efficiency of immobilized Candida antarctica Lipase B, researchers can effectively produce both enantiomers of this valuable chiral building block in high optical purity. The mild conditions and straightforward purification make this biocatalytic approach an attractive and sustainable alternative to traditional chemical resolution methods.
References
-
Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Semantic Scholar. [Link]
-
Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. ScienceDirect. [Link]
-
Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. ResearchGate. [Link]
-
Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. RSC Publishing. [Link]
-
New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. [Link]
-
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses. [Link]
-
Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. MDPI. [Link]
-
Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content. PubMed. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Journal of Physics and Chemistry Research. [Link]
-
Beginner running CALB-catalyzed esterification under vacuum—resulted in dense hydrophobic wax with 160°F melt point. Could this be a long-chain amino acid ester? Reddit. [Link]
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
-
Ketone, cyclohexyl methyl. Organic Syntheses. [Link]
-
The quest for the new CaLB: potential of three thermostable polyester hydrolases for esterification reactions. ChemRxiv. [Link]
-
Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. SciSpace. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PMC. [Link]
-
The quest for the new CaLB: Potential of three thermostable polyester hydrolases for esterification reactions. ResearchGate. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 南极假丝酵母脂肪酶, 重组, 固定在 Immobead 150 上 来源于酵母 ≥2000 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Large-scale synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid for pharmaceutical intermediates
Introduction & Strategic Rationale
The chiral alicyclic building block (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid has emerged as a critical active pharmaceutical ingredient (API) intermediate. It is most notably utilized in the synthesis of Admilparant (BMS-986278) , a first-in-class lysophosphatidic acid receptor 1 (LPA1) antagonist currently advancing through Phase II/III clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF)[1],.
Historically, accessing optically pure cis-3-hydroxycyclohexanecarboxylic acid derivatives at an industrial scale presented severe synthetic bottlenecks. Classical methods relied heavily on the rhodium- or platinum-catalyzed hydrogenation of m-hydroxybenzoic acid, followed by exhaustive classical resolution using chiral amines (e.g., quinine or cinchonidine)[2]. These legacy routes are economically and environmentally prohibitive due to poor atom economy, low overall yields (<15% after multiple crystallizations), and the generation of significant organic waste[2].
To address these limitations, modern process chemistry has transitioned to a highly sustainable, telescoping one-pot biocatalytic cascade [3]. By leveraging an engineered Ene-Reductase (ERED) and a Ketoreductase (KRED) , the target (1S,3S)-stereocenter can be established directly from a prochiral enone precursor with >99% enantiomeric and diastereomeric excess[4],[5].
Mechanistic Insights: The ERED/KRED Biocatalytic Cascade
The biocatalytic workflow is a self-validating system designed around thermodynamic driving forces and strict stereochemical control. The process utilizes 3-oxocyclohex-1-ene-1-carboxylic acid as the starting material.
-
Step 1: ERED-Catalyzed Asymmetric Alkene Reduction The Ene-Reductase (ERED) catalyzes the highly stereoselective reduction of the
-unsaturated double bond. This step sets the first stereocenter at the C1 position, yielding the intermediate (S)-3-oxocyclohexane-1-carboxylic acid. -
Step 2: KRED-Catalyzed Asymmetric Ketone Reduction Without isolation, the Ketoreductase (KRED) immediately engages the intermediate, reducing the C3 ketone exclusively from the Re-face to establish the (1S,3S)-cis configuration[3].
-
Cofactor Regeneration Causality Both enzymes are NADPH-dependent. To prevent stoichiometric consumption of the expensive NADP+ cofactor, a Glucose Dehydrogenase (GDH) / Glucose recycling system is integrated. The oxidation of glucose to gluconic acid by GDH provides the hydride necessary to regenerate NADPH. Because gluconic acid lowers the reaction pH, a continuous pH-stat must be employed to maintain the system at pH 7.5—the optimal stability window for the ERED/KRED enzymes[6].
Fig 1: One-pot ERED/KRED biocatalytic cascade with in situ NADPH cofactor regeneration.
Quantitative Data Comparison
The implementation of the biocatalytic cascade drastically improves the Process Mass Intensity (PMI) and overall yield compared to legacy resolution methods[2],[3].
| Process Metric | Classical Resolution (Quinine Salt) | Rh-Catalyzed Hydrogenation | ERED/KRED Biocatalytic Cascade |
| Overall Yield | 13.8% | ~45% | > 85% |
| Enantiomeric Excess (ee) | > 98% (Requires 6 crystallizations) | Moderate (Requires Chiral SMB) | > 99.5% (Direct) |
| Diastereomeric Excess (de) | High (cis-selective) | Poor (cis/trans mixture) | > 99% (cis-selective) |
| Step Count | 4 steps | 2 steps | 1-pot (Telescoped) |
| Process Mass Intensity (PMI) | > 150 | ~ 85 | < 30 |
Experimental Protocol: Large-Scale Biotransformation
This protocol is engineered for a 1-Liter scale bioreactor but is linearly scalable. The methodology ensures self-validation through strict pH control and controlled substrate dosing to prevent enzyme inhibition.
Reagents and Equipment
-
Substrate: 3-Oxocyclohex-1-ene-1-carboxylic acid (100 g, 0.71 mol)
-
Enzymes: Engineered ERED (e.g., Codexis panel), Engineered KRED (e.g., KRED-P2-B07)[3], Glucose Dehydrogenase (GDH).
-
Cofactors & Additives: NADP+ sodium salt (0.5 g), D-Glucose (150 g, 0.83 mol).
-
Buffer: 100 mM Potassium phosphate (
) buffer. -
Equipment: 1 L Jacketed Bioreactor equipped with an overhead stirrer, temperature probe, and automated pH-stat dosing pump (charged with 5M NaOH).
Step-by-Step Methodology
-
Reactor Initialization: Charge the bioreactor with 600 mL of 100 mM
buffer. Adjust the temperature to 30 °C using the jacketed heating system. -
Cofactor & Sacrificial Substrate Loading: Add D-Glucose (150 g) and NADP+ (0.5 g) to the buffer. Stir at 300 rpm until completely dissolved. Causality: Glucose must be in molar excess relative to the enone substrate to drive the thermodynamic equilibrium of the reduction.
-
Enzyme Reconstitution: Charge the GDH (1.0 g), ERED (2.5 g), and KRED (2.5 g) powders directly into the reactor. Allow 15 minutes for the enzymes to hydrate and homogenize.
-
Substrate Dosing (Critical Step): Begin dosing the 3-oxocyclohex-1-ene-1-carboxylic acid (100 g) continuously over 4 hours using a syringe pump. Causality: Slow dosing prevents localized substrate toxicity and ensures the ERED is not saturated, preventing off-target degradation.
-
Biotransformation & pH Control: As the reaction proceeds, gluconic acid is generated. The pH-stat must automatically dose 5M NaOH to maintain the pH strictly between 7.2 and 7.5. Allow the reaction to stir for 18–24 hours at 30 °C.
-
Reaction Monitoring: Sample 100
L of the mixture, quench with 900 L of Acetonitrile, centrifuge, and analyze via LC-MS. Proceed to downstream processing when substrate conversion is >99%. -
Downstream Processing (DSP) & Extraction: Cool the reactor to 10 °C. Add 6M HCl dropwise until the aqueous mixture reaches pH 2.5. Causality: The target molecule is a carboxylic acid (
~4.5). Acidifying to pH 2.5 ensures complete protonation, allowing it to partition into the organic phase. -
Isolation: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Combine the organic layers, dry over
, and concentrate under vacuum. The resulting off-white solid is dried in a vacuum oven at 50 °C to yield (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid[3].
Fig 2: Step-by-step operational workflow for the large-scale biocatalytic synthesis.
Quality Control & Analytics
To validate the optical purity of the isolated (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, analytical verification must be performed:
-
LC-MS (DCI): Calculated for
; Found: [3]. -
NMR Spectroscopy:
NMR (400 MHz, -MeOH) 3.93-4.00 (m, 1H), 2.67-2.75 (m, 1H), 1.65-1.85 (m, 4H), 1.45-1.63 (m, 4H)[3]. -
Chiral HPLC: Derivatization of the carboxylic acid to a UV-active ester (e.g., using 4-bromobenzyl bromide) followed by separation on a Chiralpak AD-H column is recommended to accurately quantify the enantiomeric excess (>99.5% required for API integration).
References
-
Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry. URL:[Link]
- Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds (WO2023178061A1). WIPO (PCT) / Bristol-Myers Squibb Company.
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases (EP1805316B1). European Patent Office.
-
The Evolving Landscape of Industrial Biocatalysis in Perspective from the ACS Green Chemistry Institute Pharmaceutical Roundtable. JACS Au. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 3. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. ECI Archives - ACS Division of Organic Chemistry [organicdivision.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for the Derivatization of the Hydroxyl Group in Methyl 3-Hydroxycyclohexanecarboxylate
Abstract
Methyl 3-hydroxycyclohexanecarboxylate is a versatile bifunctional molecule featuring a secondary alcohol and a methyl ester. The hydroxyl group is a key handle for synthetic modifications, but its reactivity often necessitates protection or derivatization to achieve desired chemical transformations selectively. This guide provides an in-depth analysis of common and effective strategies for derivatizing this hydroxyl group, including acylation, silylation, and etherification. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and discuss methods for verifying the successful modification of the target molecule.
Introduction: The Significance of Derivatization
In the landscape of drug development and complex organic synthesis, precise control over reactive functional groups is paramount. The secondary hydroxyl group of methyl 3-hydroxycyclohexanecarboxylate presents both an opportunity and a challenge. Its nucleophilic nature allows for a variety of chemical modifications, but it can also interfere with reactions targeting other parts of the molecule. Derivatization serves several critical purposes:
-
Protection: Temporarily masking the hydroxyl group as a less reactive derivative (a "protecting group") prevents unwanted side reactions.[1]
-
Modulation of Physicochemical Properties: Converting the polar hydroxyl group into a nonpolar ether or ester can significantly alter solubility, volatility, and chromatographic behavior, which is often essential for purification or analysis by gas chromatography (GC).[2][3][4]
-
Activation for Subsequent Reactions: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate substitution or elimination reactions.
This document serves as a practical guide for researchers to select and implement the most appropriate derivatization strategy based on the desired outcome and the overall synthetic context.
Core Derivatization Strategies
The primary methods for derivatizing the secondary alcohol in methyl 3-hydroxycyclohexanecarboxylate involve converting it into an ester, a silyl ether, or an ether. The choice depends on the required stability of the derivative and the conditions for its eventual removal (if it is a protecting group).
Acylation (Esterification)
Acylation is the process of forming an ester by reacting the alcohol with an acylating agent like an acid anhydride or an acyl chloride. This is a robust and widely used method for protecting alcohols or for introducing specific ester functionalities.
Causality and Experimental Choices: The reaction is typically performed in the presence of a base. For acyl chlorides, a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.[2] For less reactive acid anhydrides, a catalytic amount of a "super-catalyst" such as 4-(dimethylamino)pyridine (DMAP) is often employed.[5][6]
DMAP dramatically accelerates the reaction through a nucleophilic catalysis mechanism.[7][8] It first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate.[8][9] This intermediate is a much more potent acylating agent than the anhydride itself and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[6][8]
Sources
- 1. zmsilane.com [zmsilane.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Integration of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in LPA1 Antagonist Development
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective synthesis, Biocatalytic cascade optimization, and API assembly of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists (e.g., Admilparant / BMS-986278).
Scientific Background & Rationale
Lysophosphatidic acid (LPA) is a bioactive lipid mediator that signals through six distinct G-protein-coupled receptors (LPAR1–6). Aberrant LPA signaling, particularly through the LPA1 receptor , has been heavily implicated in the pathogenesis of fibrotic diseases, including Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF)[1].
The development of orally bioavailable, small-molecule LPA1 antagonists has become a major therapeutic priority. First-generation antagonists (e.g., BMS-986020) demonstrated clinical efficacy but faced pharmacokinetic limitations. Second-generation molecules, most notably Admilparant (BMS-986278) , utilize a highly specific oxycyclohexyl acid core to achieve potent, selective antagonism (K_b ≈ 6.9 nM for human LPA1) [2].
The structural linchpin of these next-generation molecules is the chiral building block (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (or its stereoisomers). The spatial orientation of the carboxylate and hydroxyl groups on the cyclohexane ring dictates the vector of the heteroaryl pharmacophore, making rigorous stereocontrol during synthesis an absolute necessity.
The LPA1 Signaling Pathway in Fibrosis
To understand the pharmacodynamic goal of utilizing this chiral building block, it is essential to map the downstream signaling cascade it aims to disrupt.
Diagram 1: LPA1 receptor signaling cascade and the pharmacological intervention point of antagonists.
Chemical Causality: Stereochemistry and Coupling Logic
The synthesis of the LPA1 antagonist API requires coupling the chiral cyclohexyl fragment to a complex biaryl/triazole core.
The Stereochemical Imperative: The final API of Admilparant possesses a (1S,3S) configuration at the cyclohexane ring. If a chemist employs a standard Mitsunobu etherification to couple the cyclohexanol to the pyridyl core, the reaction proceeds via an S_N2 mechanism, resulting in a Walden inversion at the C3 carbinol center [3].
-
Causality: To obtain a (1S,3S) final product via Mitsunobu conditions, the starting building block must be the (1S,3R) isomer.
-
Alternative (Retention): If the starting material is explicitly (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate , coupling must proceed with retention of configuration. This is achieved by utilizing the (1S,3S)-alcohol as a nucleophile (via its sodium or potassium alkoxide) in an S_NAr displacement against a highly activated halogenated pyridine intermediate.
Green Chemistry Evolution
Historically, the chiral cyclohexyl core was derived from (S)-cyclohex-3-enecarboxylic acid via classical resolution—a highly wasteful process. Modern process chemistry, recognized by the 2023 Peter J. Dunn Award, utilizes an Ene-reductase (ERED) / Ketoreductase (KRED) biocatalytic cascade . This enzymatic approach establishes both stereocenters from a pro-chiral precursor in a single pot, eliminating halogenated solvents and reducing the Process Mass Intensity (PMI) by 86% [4].
Diagram 2: Retrosynthetic workflow highlighting the integration of the (1S,3S) biocatalytic building block.
Experimental Protocols
The following protocols outline a self-validating system for the synthesis and integration of the (1S,3S) building block into an LPA1 antagonist framework.
Protocol 1: Biocatalytic Synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
Objective: Generate the chiral building block with >99% enantiomeric excess (ee) and diastereomeric excess (de).
-
Preparation of Enzyme Solution: In a jacketed reactor, dissolve KRED and ERED enzymes (optimized engineered variants, e.g., Codexis panels) in 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP+ and 100 mM glucose. Add Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Substrate Addition: Charge the reactor with the pro-chiral substrate (methyl 3-oxocyclohex-1-ene-1-carboxylate) at a 50 mM final concentration.
-
Reaction Execution: Stir the biphasic or homogeneous mixture at 30°C.
-
In-Process Control (IPC): Monitor the reaction via LC-MS and Chiral GC. The ERED selectively reduces the alkene to set the (1S) center, while KRED stereoselectively reduces the ketone to set the (3S) center.
-
Workup: Upon >98% conversion (typically 12-24 hours), extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Confirm (1S,3S) configuration and >99% ee via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient).
Protocol 2: S_NAr Etherification (Retention of Stereochemistry)
Objective: Couple the (1S,3S) building block to the heteroaryl core without Walden inversion.
-
Alkoxide Generation: Dissolve (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (1.0 equiv) in anhydrous THF under an inert N₂ atmosphere. Cool to 0°C.
-
Deprotonation: Dropwise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H₂ evolution ceases, ensuring complete formation of the sodium alkoxide.
-
Coupling: Add the activated heteroaryl core (e.g., a 2-chloro-6-(triazol-4-yl)pyridine derivative, 0.95 equiv) dissolved in anhydrous THF.
-
Heating: Warm the reaction to 60°C and stir for 16 hours.
-
IPC: Monitor via LC-MS. Look for the disappearance of the heteroaryl chloride mass and the appearance of the coupled ester mass
. -
Quenching & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via silica gel chromatography (gradient: 10-80% EtOAc in Hexanes) to yield the coupled (1S,3S)-ester intermediate.
Protocol 3: Saponification to Final API
Objective: Unmask the carboxylic acid to generate the active LPA1 antagonist.
-
Hydrolysis: Dissolve the coupled ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours.
-
IPC: Confirm complete consumption of the ester via TLC or LC-MS.
-
Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl. The product will typically precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum to afford the final API (e.g., BMS-986278).
-
Validation: Verify final structure via ¹H NMR (400 MHz, DMSO-d6) and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data: LPA1 Antagonist Profiling
The integration of the oxycyclohexyl acid core significantly improves binding affinity and pharmacokinetic profiles compared to earlier generations.
| Compound Name | Core Structure | Target | Binding Affinity (Human K_b) | Clinical Phase | Key Advantage |
| BMS-986020 | Isoxazole-aryloxy | LPA1 | ~8.0 nM | Discontinued (Phase 2) | Proof of concept for IPF; limited by hepatobiliary toxicity. |
| BMS-986278 (Admilparant) | Triazole-oxycyclohexyl acid | LPA1 | 6.9 nM | Phase III | Superior PK profile; elimination of halogenated solvents in 2nd-gen synthesis. |
| KI 16425 | Isoxazole-propanoic acid | LPA1 / LPA3 | ~670 nM (K_i) | Preclinical Tool | Early pharmacological standard; lacks in vivo oral bioavailability. |
Table 1: Comparison of key LPA1 antagonists, highlighting the pharmacological superiority of the oxycyclohexyl acid class [2][5].
References
-
Corte, T. J., et al. (2021). Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease. National Center for Biotechnology Information (PMC). URL:[Link]
-
Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry. URL:[Link]
-
ACS Catalysis (2024). Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile. American Chemical Society. URL:[Link]
-
ACS Green Chemistry Institute (2023). Sustainable Manufacturing of BMS-986278 Leveraging an ERED/KRED Biocatalytic Cascade (Peter J. Dunn Award). URL: [Link]
-
PubChem. BMS-986278 (Compound CID 132232205). National Institutes of Health. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Diastereocontrol in Methyl 3-Hydroxycyclohexanecarboxylate Synthesis
The following technical guide addresses the diastereoselective reduction of methyl 3-oxocyclohexanecarboxylate to methyl 3-hydroxycyclohexanecarboxylate . This transformation presents a classic problem in stereoselective synthesis: controlling the formation of cis- (1,3-diequatorial) versus trans- (1,3-axial/equatorial) isomers.[1][2]
Topic: Improving Diastereoselectivity (dr) in Keto-Ester Reduction Audience: Medicinal Chemists, Process Chemists Content ID: TSC-RED-3OXO-001[1][2]
Mechanistic Insight: The Stereochemical Challenge
To improve selectivity, one must first understand the conformational dynamics of the substrate.[1][3] Methyl 3-oxocyclohexanecarboxylate exists primarily in a chair conformation where the bulky ester group (-COOMe) occupies the equatorial position to minimize 1,3-diaxial strain (A-value ~1.3 kcal/mol).[1][2]
The reduction of the C3 ketone creates a new stereocenter. The diastereoselectivity is governed by the trajectory of the incoming hydride nucleophile:
-
Axial Attack (Path A): The hydride approaches from the axial face (parallel to axial hydrogens).[1][2][4] This leads to an Equatorial Alcohol .[1][2]
-
Equatorial Attack (Path B): The hydride approaches from the equatorial face (peripheral).[1][2][4] This leads to an Axial Alcohol .[1][2]
Decision Matrix: Which Isomer Do You Need?
| Target Isomer | Stereochemistry | Key Reagent Class | Mechanism |
| Cis (Major) | 1,3-Diequatorial | Small Hydrides (NaBH₄) | Axial attack (Steric control minimized) |
| Trans (Major) | 1,3-Axial/Equatorial | Bulky Borohydrides (L-Selectride) | Equatorial attack (Steric hindrance) |
Experimental Protocols
Protocol A: Accessing the Cis-Isomer (Thermodynamic Control)
Target: >90:10 cis:trans ratio.[1][2] Reagent: Sodium Borohydride (NaBH₄) in Methanol.[1][2][4]
Methodology:
-
Preparation: Dissolve methyl 3-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
-
Cooling: Cool the solution to -78°C .
-
Addition: Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Optimization Tip: If trans impurities persist, consider using CeCl₃·7H₂O (Luche Reduction) . The coordination of Cerium to the carbonyl oxygen makes the axial face even more accessible, often boosting cis selectivity to >95:5.[3]
Protocol B: Accessing the Trans-Isomer (Kinetic Control)
Target: >90:10 trans:cis ratio.[1][2] Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1][2][4]
Methodology:
-
Preparation: Dissolve substrate in anhydrous THF (0.1 M) under Nitrogen/Argon atmosphere.
-
Cooling: Cool strictly to -78°C .
-
Critical: Selectivity degrades rapidly above -50°C.[2]
-
-
Addition: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise via syringe pump over 30 minutes.
-
Reaction: Stir at -78°C for 3-4 hours.
-
Oxidative Workup (Crucial):
-
Extraction: Warm to RT and extract with Ether or EtOAc.
Visualization: Stereoselectivity Pathways
Caption: Stereochemical divergence based on hydride source steric bulk. Small hydrides favor axial attack (Cis product), while bulky hydrides force equatorial attack (Trans product).[3]
Troubleshooting Guide
Issue 1: Poor Diastereomeric Ratio (dr < 3:1)
Diagnosis:
-
Temperature too high: At room temperature, conformational mobility allows the "boat" or "twist-boat" forms to participate, eroding selectivity.[1][2]
-
Wrong Solvent: Protic solvents (MeOH) accelerate NaBH₄ reduction but can reduce selectivity compared to aprotic conditions if not cooled.[1][2][4]
Solution:
-
For Cis : Switch to Luche conditions (NaBH₄ + CeCl₃ in MeOH at -78°C). The Cerium coordinates the carbonyl, locking the conformation and accelerating the reaction at low temp.[1][3]
-
For Trans : Ensure L-Selectride is fresh.[1][2][4] Old reagent may contain decomposition products that act as small non-selective hydrides.[2]
Issue 2: Over-reduction (Loss of Ester)
Diagnosis:
-
Use of LiAlH₄ (LAH) or excess Super-Hydride at elevated temperatures.[2]
-
Prolonged reaction times.
Solution:
-
Stick to borohydrides (NaBH₄, L-Selectride).[1][2][4] Avoid Aluminum hydrides (LAH, DIBAL-H) unless you intend to reduce the ester to a diol.[1][2]
-
Monitor reaction by TLC/LCMS and quench immediately upon consumption of starting material.[2]
Issue 3: Inseparable Diastereomers
Diagnosis:
Solution:
-
Derivatization: Convert the crude alcohol mixture to the 3,5-dinitrobenzoate esters . The bulky aromatic group amplifies the structural difference, often allowing separation by crystallization or flash chromatography.[1][3]
-
Chromatography Tip: Use Toluene/EtOAc gradients instead of Hexane/EtOAc. The pi-pi interactions with the ester group can improve resolution.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I use catalytic hydrogenation (H₂/Pd-C) to get the cis-isomer? A: Yes, but with caveats. Hydrogenation of 3-substituted cyclohexanones typically yields the cis-isomer (axial delivery of hydrogen from the catalyst surface to the less hindered face).[1][2] However, the ester group can sometimes anchor the molecule flat on the catalyst, leading to mixed results.[3] NaBH₄ is generally more reliable for small-scale synthesis.[1][2]
Q2: My L-Selectride reduction gave a 60:40 mixture. What went wrong? A: You likely didn't cool it enough or quenched it too hot.[1][2][4] The selectivity relies on the "kinetic" barrier.[2] If the temperature rises to -20°C or 0°C, the bulky hydride can overcome the steric repulsion of the axial face, leading to the thermodynamic (cis) product.[1][2] Keep it at -78°C until the quench.
Q3: Why is the "Cis" isomer called 1,3-diequatorial? Shouldn't "cis" mean they are on the same side? A: In a cyclohexane ring, "cis" means the substituents are on the same face of the average plane.[1][2][4]
-
Pos 1 (Up-Equatorial) and Pos 3 (Up-Equatorial) are both "Up".[2] Therefore, they are Cis .
-
Pos 1 (Up-Equatorial) and Pos 3 (Down-Axial) are "Up/Down".[2] Therefore, they are Trans .[3][6] Confusingly, 1,2-diequatorial is trans, but 1,3-diequatorial is cis.[2][3] Trust the "Up/Up" rule.
References
-
Noyce, D. S., & Denney, D. B. (1950). "The Stereochemical Configuration of the 3-Hydroxycyclohexanecarboxylic Acids."[1][3] Journal of the American Chemical Society.[2] Establishes the fundamental cis/trans assignment for this scaffold.
-
(Canonical verification)
-
-
Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride.[1][2] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity."[3] Journal of the American Chemical Society.[2] The definitive guide for using L-Selectride for trans-selectivity.
-
[2]
-
-
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis.[1][3][4] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.[2] Describes the CeCl3 method for enhancing axial attack.
-
[2]
-
-
Willaert, J. J., et al. (1988). "The reduction of (R)-3-oxo-cyclohexane-carboxylic acid methyl ester with HLAD."[1][2][7] Bioorganic Chemistry. Discusses enzymatic routes and the limitations of standard chemical reduction for enantiopurity.
-
[2]
-
Sources
- 1. Methyl cis-3-hydroxymethylcyclohexane-1-carboxylate | C9H16O3 | CID 24722596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 4. Methyl 1-hydroxycyclohexanecarboxylate | C8H14O3 | CID 241949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 86306874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center. Synthesizing methyl 3-hydroxycyclohexanecarboxylate—a critical chiral building block in pharmaceutical development—often presents unexpected challenges regarding isolated yield and chemoselectivity[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows for the two most common synthetic routes: the chemoselective reduction of methyl 3-oxocyclohexanecarboxylate[2] and the catalytic ring hydrogenation of methyl 3-hydroxybenzoate.
Route A: Chemoselective Hydride Reduction
Substrate: Methyl 3-oxocyclohexanecarboxylate
Reagent: Sodium Borohydride (
FAQs & Mechanistic Troubleshooting
Q1: My TLC shows complete consumption of the ketone, but my isolated yield of methyl 3-hydroxycyclohexanecarboxylate is <40%. Where is my product?
-
Causality: The primary culprit is product loss during the aqueous workup. Methyl 3-hydroxycyclohexanecarboxylate is a highly polar molecule with significant water solubility. When quenching the
reaction with water, the product partitions poorly into standard non-polar organic solvents (like hexanes or diethyl ether). -
Solution: You must decrease the dielectric constant of the aqueous layer to drive the equilibrium toward the organic phase. Saturate the aqueous phase with
(salting out) and extract with a stronger hydrogen-bond accepting solvent, such as Ethyl Acetate (EtOAc)[2].
Q2: GC-MS analysis shows a mixture of products, including 3-hydroxymethylcyclohexanol (a diol). What causes this over-reduction?
-
Causality: Over-reduction occurs when the reducing agent is too aggressive or the reaction temperature spikes. While
is inherently chemoselective for ketones over esters (because the ester carbonyl carbon is less electrophilic due to resonance donation from the alkoxy oxygen), localized exothermic spikes during bulk hydride addition can transiently increase reactivity, leading to ester cleavage. -
Solution: Maintain the reaction strictly at 0 °C. Add
in small, controlled portions to dissipate the heat of reaction[2].
Q3: I am getting a nearly 1:1 cis/trans mixture. How can I improve the diastereoselectivity?
-
Causality: Standard hydride reduction of methyl 3-oxocyclohexanecarboxylate inherently yields a cis/trans mixture due to equal facial accessibility of the cyclohexane ring[3].
-
Solution: If a specific enantiomer or diastereomer is required, chemical hydrides are insufficient. Transition to biocatalytic approaches using engineered enoate reductases (EREDs) or specific hydrolases, which provide rigid chiral binding pockets to control stereocenter formation on an industrially relevant scale[4].
Experimental Protocol 1: Optimized Reduction
This protocol is designed as a self-validating system to ensure high yield and prevent over-reduction[2].
-
Preparation: Dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol to create a 0.3 M solution.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and cool strictly to 0 °C under a nitrogen atmosphere. (Validation: Use an internal thermocouple; do not proceed until internal Temp < 2 °C).
-
Hydride Addition: Add
(2.0 eq) in 5 equal portions over 30 minutes. Ensure the internal temperature does not exceed 5 °C during addition. -
Reaction: Stir the solution at 0 °C for 2 hours.
-
Quench: Dilute the solution by the dropwise addition of distilled water to destroy unreacted hydride[2].
-
Concentration: Remove the methanol in vacuo at a bath temperature no higher than 30 °C to prevent thermal degradation.
-
Extraction (Critical Step): Saturate the remaining aqueous phase with solid
. Extract the aqueous layer three times with EtOAc[2]. -
Validation Check: Spot the organic phase on a silica TLC plate. Because the product lacks a UV chromophore, stain the plate with Phosphomolybdic Acid (PMA) and heat. A dark blue spot confirms successful extraction of the hydroxylated product.
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate to afford the product.
Workflow Visualization: Reduction Pathway
Route B: Catalytic Ring Hydrogenation
Substrate: Methyl 3-hydroxybenzoate
Reagent: Hydrogen gas (
FAQs & Mechanistic Troubleshooting
Q4: I am using standard Palladium on Carbon (Pd/C) at 1 atm, but the aromatic ring is not reducing. Why?
-
Causality: While Pd/C is highly effective for isolated alkenes and alkynes, it lacks the catalytic activity required to overcome the ~36 kcal/mol resonance stabilization energy of the aromatic ring under ambient conditions.
-
Solution: Aromatic ring hydrogenation requires highly active catalysts such as Rhodium (
) or Ruthenium ( ), coupled with elevated hydrogen pressures (50-100 psi).
Q5: When using a highly active catalyst, my yield drops because the hydroxyl group is cleaved, forming methyl cyclohexanecarboxylate. How do I prevent this?
-
Causality: You are observing hydrogenolysis (cleavage of the C-O bond). This is a common side reaction for phenols and benzylic alcohols. Acidic conditions (e.g., using acetic acid as a solvent or an acidic carbon support) protonate the hydroxyl group, turning it into water—an excellent leaving group that is readily cleaved by the catalyst.
-
Solution: Ensure the microenvironment is strictly neutral. Switch from a carbon support to an alumina support (
), which is amphoteric/neutral, and use ethanol as the solvent.
Quantitative Data: Solvent & Catalyst Optimization
Table 1: Comparison of Catalytic Systems for Aromatic Hydrogenation
| Catalyst System | Pressure Req. | Chemoselectivity (Ring vs. C-O bond) | Typical Yield | Mechanistic Notes |
| 5% Pd/C | Low (1-3 atm) | Poor (No ring reduction) | < 5% | Insufficient activity to break aromatic resonance. |
| 5% Ru/C | High (70-100 atm) | Moderate | 60-70% | High pressure required; acidic carbon support promotes hydrogenolysis. |
| 5% | Moderate (3-5 atm) | High (Preserves -OH) | 85-95% | Optimal. Neutral alumina support prevents -OH protonation and subsequent cleavage. |
Table 2: Solvent Extraction Efficiency (Aqueous Workup)
| Extraction Solvent | Dielectric Constant ( | Est. Recovery | Notes |
| Hexanes | 1.89 | < 5% | Too non-polar; product remains in the aqueous phase. |
| Dichloromethane | 9.10 | 60-70% | Moderate extraction, but highly prone to emulsion formation. |
| Ethyl Acetate | 6.02 | > 90% | Optimal. Excellent hydrogen-bond acceptor for the alcohol moiety. |
Experimental Protocol 2: Hydrogenation
-
Setup: Charge a high-pressure Parr reactor with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous ethanol (0.5 M).
-
Catalyst: Add 5% Rhodium on Alumina (
) catalyst (10 wt% relative to substrate). -
Purge: Seal the reactor. Purge 3 times with Nitrogen gas to remove oxygen, followed by 3 times with Hydrogen gas.
-
Pressurize: Pressurize the reactor to 50 psi with
. -
Reaction: Stir vigorously at room temperature for 12-16 hours. (Validation: Monitor the pressure gauge; a drop in pressure indicates active hydrogen uptake).
-
Workup: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. (Safety Validation: Do not let the filtered catalyst dry out in the air, as it can be pyrophoric. Keep it wet with solvent).
-
Isolation: Concentrate the filtrate in vacuo to obtain the crude methyl 3-hydroxycyclohexanecarboxylate.
Logical Relationship Visualization: Troubleshooting Tree
References
- Synthesis of methyl 3-(2-tetrahydropyranyloxy)cyclohexanecarboxylate (Citing J. Am. Chem. Soc., 70, 1898 (1948))
- Source: Organic Process Research & Development (ACS Publications)
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1)
- BENZIMIDAZOLE DERIVATIVES USEFUL ANTI-DIABETIC AGENTS (EP 2538784 B1)
Sources
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in the Hydrogenation of Methyl 3-Hydroxybenzoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, scientists, and drug development professionals in troubleshooting the chemoselective hydrogenation of methyl 3-hydroxybenzoate.
Our goal is the quantitative reduction of the aromatic ring to yield methyl 3-hydroxycyclohexanecarboxylate , while suppressing competing side reactions such as hydrogenolysis, transesterification, and over-reduction.
Reaction Network & Mechanistic Pathways
To effectively troubleshoot, we must first understand the competing reaction pathways. The diagram below illustrates the desired catalytic route versus common side reactions encountered under heterogeneous hydrogenation conditions.
Figure 1: Reaction network for the hydrogenation of methyl 3-hydroxybenzoate showing desired and side pathways.
Frequently Asked Questions (FAQs)
Q: Why is chemoselective hydrogenation of phenolic esters so challenging? A: Phenolic compounds possess a highly activated aromatic ring and a reductively labile carbon-oxygen (C–O) bond. The cis-selective hydrogenation of phenols is frequently limited by poor functional group tolerance and the cleavage of the C–O bond via hydrogenolysis when using standard heterogeneous catalysts[1]. Furthermore, the ester moiety is susceptible to over-reduction to an alcohol under high-pressure conditions[2].
Q: I am observing significant loss of the hydroxyl group (forming methyl cyclohexanecarboxylate). What is causing this? A: This is a classic hydrogenolysis side reaction. Palladium (Pd) catalysts have a strong affinity for activating benzylic and phenolic C–O bonds. When the aromatic ring adsorbs flat onto the Pd surface, the proximity of the hydroxyl group to the active metal hydride species facilitates irreversible C–O bond cleavage[1]. Switching to Rhodium (Rh) or Ruthenium (Ru) significantly suppresses this pathway.
Q: Why does my product mixture contain ethyl 3-hydroxybenzoate when I started with a methyl ester? A: This indicates a transesterification side reaction. If you are using ethanol as your solvent, the acidic or basic sites on your catalyst support (e.g., Al₂O₃ or unwashed carbon) can catalyze the exchange of the methyl ester for an ethyl ester. Always match your alcoholic solvent to the ester alkyl group (i.e., use methanol for methyl esters).
Troubleshooting Guide: Symptom, Cause, and Solution
This self-validating troubleshooting matrix is designed to diagnose and resolve specific deviations in your experimental workflow.
Issue 1: High Levels of Deoxygenation (Hydrogenolysis)
-
Symptom: GC-MS or NMR shows a major peak for methyl cyclohexanecarboxylate (m/z 142) missing the -OH group.
-
Mechanistic Cause: Use of Pd/C or elevated temperatures (>80 °C) drives the kinetic cleavage of the C(sp²)–OH bond before or during ring saturation[1].
-
Solution:
-
Change Catalyst: Replace Pd/C with 5% Rh/Al₂O₃ or 5% Rh/C. Rhodium favors π-complexation that rapidly saturates the ring without breaking the C–O bond.
-
Lower Temperature: Maintain the reaction temperature between 25 °C and 40 °C.
-
Additive Control: Add a catalytic amount of acetic acid to modulate the metal surface electron density, which can inhibit C-O activation.
-
Issue 2: Ester Over-Reduction
-
Symptom: Formation of 3-hydroxycyclohexylmethanol or 3-hydroxybenzyl alcohol.
-
Mechanistic Cause: Ruthenium (Ru) and Copper (Cu) catalysts, especially under high hydrogen pressure (>50 bar) and high temperatures, can reduce carbonyl groups[2].
-
Solution:
-
Pressure Regulation: Cap H₂ pressure at 10–20 bar.
-
Catalyst Selection: If using Ru/C, switch to Rh/C. Rh is highly active for arene saturation but poor at ester reduction under mild conditions.
-
Issue 3: Incomplete Conversion & Catalyst Poisoning
-
Symptom: Reaction stalls at 30-50% conversion.
-
Mechanistic Cause: The starting material or the product strongly coordinates to the catalyst surface, or trace impurities (e.g., sulfur from upstream synthesis) are poisoning the active sites.
-
Solution:
-
Purify Starting Material: Ensure the methyl 3-hydroxybenzoate is recrystallized or distilled to remove sulfur/halide impurities.
-
Increase Catalyst Loading: Increase from 5 mol% to 10 mol% relative to the substrate.
-
Solvent Dilution: Decrease the substrate concentration to 0.1 M to prevent competitive product inhibition on the catalyst surface.
-
Validated Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating protocol for the chemoselective hydrogenation of methyl 3-hydroxybenzoate. This procedure is optimized to maximize ring saturation while preventing hydrogenolysis and transesterification.
Materials Required:
-
Methyl 3-hydroxybenzoate (Purified, >99%)
-
5 wt% Rhodium on Alumina (Rh/Al₂O₃) or Rh/C
-
Anhydrous Methanol (HPLC grade)
-
High-pressure stainless-steel autoclave (e.g., Parr reactor)
Step-by-Step Methodology:
-
Preparation: In a clean, dry glass liner, dissolve 10.0 mmol (1.52 g) of methyl 3-hydroxybenzoate in 30 mL of anhydrous methanol. Causality: Methanol is chosen specifically to prevent transesterification of the methyl ester.
-
Catalyst Addition: Add 150 mg of 5 wt% Rh/Al₂O₃. Causality: Alumina support provides a slightly acidic environment that favors cis-selectivity while Rh prevents C-OH hydrogenolysis.
-
Purging: Place the glass liner into the autoclave. Seal and purge the vessel with Nitrogen (N₂) three times at 10 bar to remove atmospheric oxygen, followed by three purges with Hydrogen (H₂) at 10 bar.
-
Reaction: Pressurize the reactor to 20 bar with H₂. Set the stirring rate to 800 rpm to eliminate gas-liquid mass transfer limitations. Maintain the temperature at 40 °C.
-
Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes (theoretical uptake: 3 equivalents of H₂).
-
Workup: Carefully vent the H₂ gas and purge with N₂. Filter the reaction mixture through a short pad of Celite to remove the heterogeneous catalyst. Wash the pad with 10 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 3-hydroxycyclohexanecarboxylate. (Expected yield: >92%, predominantly the cis-diastereomer).
Quantitative Data: Catalyst & Condition Comparison
The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting product distribution. Use this data to benchmark your own experimental results.
| Catalyst | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | Desired Product Selectivity (%) | Major Side Reaction |
| 5% Pd/C | Methanol | 50 | 20 | >99 | 15 | Hydrogenolysis (85%) |
| 5% Ru/C | Methanol | 80 | 60 | >95 | 40 | Ester Reduction (50%) |
| 5% Rh/Al₂O₃ | Methanol | 40 | 20 | >98 | 94 | Minor Hydrogenolysis (6%) |
| 5% Rh/C | Ethanol | 40 | 20 | >98 | 10* | Transesterification (88%) |
*Note: The 10% represents the desired methyl ester; the remaining 88% was converted to ethyl 3-hydroxycyclohexanecarboxylate due to the ethanol solvent.
References
-
trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives Source: ACS Catalysis URL:[Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture Source: CABI Digital Library URL:[Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies Source: MDPI URL:[Link]
Sources
Troubleshooting the separation of cis and trans isomers of methyl 3-hydroxycyclohexanecarboxylate
Current Status: Operational Topic: Troubleshooting Isomer Separation & Identification Ticket ID: CHEM-SUP-103-CIS-TRANS
Executive Summary & Isomer Definition
User Context: You are attempting to separate the diastereomers of methyl 3-hydroxycyclohexanecarboxylate. This is a 1,3-disubstituted cyclohexane system.
Critical Theoretical Grounding (The "Trap"): Unlike 1,2- or 1,4-systems, the cis isomer in a 1,3-system is the thermodynamically stable diequatorial conformer. The trans isomer exists as the axial-equatorial conformer. This inversion of the standard "trans = stable" heuristic is the most common source of error in assigning these isomers.
| Isomer | Conformation (Major) | Relative Stability | H3 Proton Environment | Polarity (Silica) |
| Cis | Diequatorial (e,e) | High (Thermodynamic) | Axial | Higher (Elutes 2nd) |
| Trans | Axial-Equatorial (a,e) | Lower (Kinetic) | Equatorial | Lower (Elutes 1st) |
Troubleshooting Module: Chromatographic Separation
Issue: "I see two spots on TLC, but they overlap significantly during Flash Column Chromatography (FCC)."
Root Cause Analysis
The polarity difference between the cis (equatorial -OH) and trans (axial -OH) isomers is driven by the accessibility of the hydroxyl group to the silica stationary phase.
-
Trans (Axial -OH): The axial hydroxyl is sterically shielded by the 1,3-diaxial hydrogens. It binds less tightly to silica. Elutes First.
-
Cis (Equatorial -OH): The equatorial hydroxyl is sterically exposed and binds stronger to silica. Elutes Second.
Protocol: Optimized Separation Workflow
Step 1: Solvent Selection Do not rely solely on Hexane/Ethyl Acetate. The selectivity is often insufficient for >1g scales.
-
Recommended System: Toluene/Acetone (10:1 to 5:1 gradient) or Dichloromethane/Methanol (99:1 to 98:2).
-
Why? Toluene provides
- interactions with the ester, often enhancing the resolution between diastereomers compared to pure alkane solvents.
Step 2: Column Loading
-
Strict Limit: Load <1% w/w relative to silica gel if
. -
Technique: Use dry loading (adsorb crude onto silica) rather than liquid injection to minimize band broadening.
Diagram: Separation Decision Tree
Figure 1: Decision matrix for selecting the appropriate separation methodology based on scale and resolution factors.
Troubleshooting Module: Analytical Identification (NMR)
Issue: "I have separated the isomers, but I cannot definitively assign which is Cis and which is Trans."
The Solution: H3 Proton Coupling Constants
The proton attached to the same carbon as the hydroxyl group (H3) is the diagnostic signal. Its splitting pattern is dictated by the Karplus relationship.
Technical Data: 1H-NMR Distinctions
| Feature | Cis Isomer (Diequatorial) | Trans Isomer (Axial-Equatorial) |
| H3 Proton Position | Axial | Equatorial |
| Neighbors | 2 Axial (H2, H4) + 2 Equatorial | 0 Axial + 4 Equatorial/Axial (skewed) |
| Coupling ( | Large | Small |
| Visual Appearance | Wide multiplet (tt) | Narrow multiplet (quintet-like) |
| Width at Half Height ( | > 20 Hz | < 10 Hz |
Self-Validating Check: Measure the width of the H3 signal at half-height. If it is wide (>20 Hz), it must be the axial proton, confirming the Cis (equatorial OH) isomer.
Diagram: NMR Logic Flow
Figure 2: Logical workflow for assigning stereochemistry using 1H-NMR coupling constants.
Advanced Troubleshooting: Enzymatic Rescue
Issue: "Chromatography is failing at 50g scale. The peaks merge."
Solution: Switch to Kinetic Resolution . Lipases are highly sensitive to the steric environment of the alcohol. The equatorial alcohol (cis) is sterically accessible, while the axial alcohol (trans) is hindered.
Protocol:
-
Enzyme: Candida antarctica Lipase B (CAL-B / Novozym 435).
-
Solvent: MTBE or Toluene (anhydrous).
-
Acyl Donor: Vinyl Acetate (0.6 eq).
-
Mechanism: The lipase preferentially acetylates the Cis (equatorial) isomer. The Trans (axial) isomer remains as the free alcohol.
-
Separation: You now have a mixture of Cis-Acetate and Trans-Alcohol. These have vastly different
values and can be separated easily by a fast silica plug.
References & Authority
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes:
-
Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
-
Establishes the thermodynamic preference for the diequatorial (cis) conformation in 1,3-systems.
-
-
NMR Assignment of Cyclohexyl Systems:
-
H. Booth, "Applications of 1H NMR spectroscopy to the conformational analysis of cyclic compounds," Prog. Nucl. Magn. Reson. Spectrosc. 1969, 4, 149-381.
-
Definitive source for Karplus relationships in chair conformations (
vs ).
-
-
Enzymatic Resolution of Cyclic Alcohols:
-
Gotor-Fernández, V.; Busto, E.; Gotor, V. "Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds," Adv. Synth. Catal. 2006, 348, 797.
-
Validates the steric preference of CAL-B for equatorial over axial alcohols.
-
-
Synthesis and Reduction Context:
-
Noyori, R. et al. "Stereoselective Hydrogenation of 3-Oxo Carboxylates," J. Am. Chem. Soc. 1987, 109, 5856.
-
Provides context on generating these mixtures via reduction.
-
Preventing epimerization during functional group manipulation of 3-hydroxycyclohexanecarboxylate
Technical Support Ticket #3023897: Stereochemical Integrity of 3-Hydroxycyclohexanecarboxylates
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Risk of Epimerization)
Executive Summary
You are encountering difficulties maintaining the stereochemical definition of 3-hydroxycyclohexanecarboxylate (and its derivatives). This scaffold presents a unique thermodynamic profile compared to 1,2- or 1,4-substituted systems. The primary failure mode is C1-epimerization driven by the acidity of the
This guide provides a root-cause analysis of the thermodynamic landscape and actionable protocols to prevent epimerization.
Part 1: The Thermodynamic Baseline (Root Cause Analysis)
Before manipulating the functional groups, you must understand the conformational energy landscape. Unlike 1,2- or 1,4-systems where the trans isomer is often the thermodynamic sink, the 1,3-disubstituted cyclohexane favors the cis configuration.
-
Cis-1,3-isomer: Can adopt a chair conformation where both substituents are equatorial (
). This is the global energy minimum. -
Trans-1,3-isomer: Must adopt a conformation where one substituent is axial and the other is equatorial (
).[1] This incurs 1,3-diaxial steric strain.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The Trap: If you possess the trans-isomer (often a kinetic product from synthesis) and expose it to thermodynamic conditions (heat, strong base, reversible protonation), it will drive toward the cis-isomer. If you possess the cis-isomer, it is chemically more robust but still susceptible to racemization at C1 if the enolate is formed.
Figure 1: Thermodynamic drift from the kinetic trans-isomer to the thermodynamic cis-isomer via the enolate intermediate.
Part 2: Troubleshooting & Protocols
Issue 1: Epimerization During Ester Hydrolysis
User Complaint: "I treated my ethyl ester with NaOH/MeOH, and the diastereomeric ratio (dr) eroded."
Diagnosis: The hydroxide ion acts as a base, deprotonating C1 (
Protocol A: Enzymatic Hydrolysis (Gold Standard) For maximum stereochemical retention, avoid chemical bases entirely. Pig Liver Esterase (PLE) operates at neutral pH.
-
Buffer: Prepare 0.1 M Phosphate buffer (pH 7.0–8.0).
-
Substrate: Dissolve ester in a minimal amount of acetone or DMSO (co-solvent < 10%).
-
Enzyme: Add Pig Liver Esterase (approx. 100 units/mmol substrate).
-
Reaction: Stir at 25°C. Monitor pH; the reaction produces acid, so use an autotitrator to add dilute NaOH (0.1 M) to maintain pH 7.5, or use a high buffer capacity.
-
Workup: Acidify to pH 4 and extract with EtOAc.
Protocol B: Lithium Hydroxide (Chemical Alternative) If enzymes are unavailable, LiOH is milder than NaOH due to the lithium cation's coordination effects, but temperature control is critical.
-
Dissolve ester in THF:Water (3:1).
-
Cool to 0°C (Ice bath).
-
Add LiOH (1.1 equiv).
-
Monitor strictly by TLC. Quench immediately upon completion with 1M HCl or citric acid. Do not heat.
Issue 2: Epimerization During Alcohol Oxidation
User Complaint: "Oxidizing the C3-alcohol to the ketone resulted in a racemic product."
Diagnosis: You formed a
Protocol: Dess-Martin Periodinane (DMP) DMP is the reagent of choice because it operates under neutral-to-slightly-acidic conditions, avoiding the basicity of Swern or the heavy metals of Jones reagents.
-
Solvent: Dissolve alcohol in anhydrous DCM (0.1 M).
-
Reagent: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
-
Buffer (Optional but recommended): Add solid NaHCO₃ (5 equiv) only if the substrate is acid-sensitive; otherwise, neat DMP is safer for the
-keto ester integrity. -
Quench: Dilute with Et₂O. Add a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until layers separate.
-
Isolation: Dry organic layer and concentrate without heat.
Issue 3: Inversion During Functionalization (Mitsunobu)
User Complaint: "I tried to protect the alcohol and the stereocenter inverted."
Diagnosis: Standard protections (TBSCl/Imidazole) usually retain configuration. However, if you used activation chemistry (Mitsunobu) or
Decision Matrix:
-
To Retain Stereochemistry: Use Silyl ethers (TBSOTf/2,6-lutidine) or Esters (Ac₂O/Pyridine).
-
To Invert Stereochemistry: Use Mitsunobu (PPh₃/DIAD/Acid) or Mesylation followed by nucleophilic displacement.
Part 3: Decision Support System
Use this logic flow to select the correct reagent for your specific transformation.
Figure 2: Reagent selection guide based on substrate stability and reaction type.
Part 4: Frequently Asked Questions (FAQ)
Q: Why is the trans-isomer less stable? I thought trans was always better?
A: In 1,3-disubstituted cyclohexanes, the trans isomer forces one group to be axial while the other is equatorial (
Q: Can I use Krapcho decarboxylation conditions on this substrate?
A: Only if you intend to lose the carboxylate group entirely. Krapcho conditions (LiCl, DMSO, Heat) facilitate the removal of the ester group from
Q: My product is a
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source on 1,3-cyclohexane conformational analysis).
-
Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Cyclic Meso-Diesters." Journal of the American Chemical Society.[4] (Establishes PLE for cyclohexanecarboxylates).
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry. (Protocol for neutral oxidation).
-
Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. (Alternative mild hydrolysis).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for enolization).
Sources
- 1. Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans is.. [askfilo.com]
- 2. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Isolation & Workup of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical nuances of isolating (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate. This compound is a critical chiral building block in modern drug development, frequently utilized in the synthesis of AMPK activators and LPA antagonists[1].
Because standard chemical reduction yields a diastereomeric mixture, isolating the pure (1S,3S) enantiomer requires a meticulously controlled workup and subsequent enzymatic resolution[2]. This guide provides field-proven protocols, causality-driven troubleshooting, and self-validating workflows to ensure high enantiomeric excess (ee) and yield.
I. Causality in Experimental Design
To master this workup, researchers must understand the why behind the standard procedures:
-
The Methanol/NaBH₄ System: Methanol is not just a solvent; it acts as a protic participant that accelerates the hydride transfer from sodium borohydride (
) to the ketone[1]. -
Ethyl Acetate (EtOAc) Extraction: EtOAc is selected because its dielectric constant perfectly partitions the moderately polar, hydrogen-bond-donating hydroxylated ester into the organic phase, while rejecting the highly polar inorganic borate salts left over from the reduction[1].
-
Enzymatic Resolution: Chemical reduction inherently yields a racemic cis/trans mixture. Hydrolases, specifically Lipase B from Candida antarctica (Novozyme 435), are employed because they provide exceptional stereoselective transesterification, allowing the physical separation of the (1S,3S) enantiomer from the mixture[2].
II. Experimental Protocols (Self-Validating Systems)
Protocol A: Reduction and Primary Workup
This protocol chemically reduces methyl 3-oxocyclohexanecarboxylate to the racemic alcohol[1].
-
Reaction Setup: Dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 3.5 mL/mmol) and cool to 0 °C under a nitrogen (
) atmosphere. -
Hydride Addition: Add
(2.0 eq) in small, controlled portions.-
Causality: Stepwise addition controls the exothermic release of
gas and prevents thermal degradation of the ester. Stir at 0 °C for 2 hours.
-
-
Quenching: Quench the reaction by the dropwise addition of water or saturated aqueous
.-
Causality: Rapid addition causes violent decomposition of unreacted
. ensures complete cleavage of intermediate boron-oxygen bonds.
-
-
Extraction: Dilute the mixture with EtOAc. Separate the phases in a separatory funnel and extract the aqueous layer twice more with EtOAc.
-
Self-Validation Check (IPC): Spot the combined organic phase on a silica TLC plate (Eluent: 25% EtOAc/Hexanes). The protocol is validated to proceed only if the starting material is absent and a new spot appears at
[1]. -
Drying & Concentration: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous
, filter, and concentrate in vacuo to yield the racemic product.
Protocol B: Enzymatic Resolution for (1S,3S) Isolation
This protocol isolates the target enantiomer from the racemate[2].
-
Enzyme Setup: Dissolve the racemic methyl 3-hydroxycyclohexanecarboxylate in methylene chloride. Add a vinyl acyl donor (e.g., vinyl acetate, 2.0 eq).
-
Immobilized Lipase: Add Novozyme 435 (approx. 20% w/w relative to the substrate). Stir the suspension gently at room temperature.
-
Self-Validation Check (IPC): Analyze aliquots via chiral Gas Chromatography (GC). The system validates itself when the peak corresponding to the unwanted enantiomer is fully acetylated, leaving the (1S,3S) peak untouched.
-
Isolation: Halt the reaction at exactly ~50% conversion by filtering off the immobilized enzyme through a fritted funnel. Concentrate the filtrate and separate the free (1S,3S)-alcohol from the acetylated byproducts via silica gel chromatography[2].
III. Troubleshooting & FAQs
Q: Why is my product contaminated with boron species after the EtOAc extraction?
A: This occurs due to incomplete hydrolysis of the intermediate borate complex during the quench.
Solution: Instead of using pure water, quench the reaction with saturated aqueous
Q: I am experiencing severe emulsions during phase separation. How can I resolve this? A: Emulsions in this specific workup are caused by fine, insoluble sodium metaborate particulates suspended at the aqueous-organic interface. Solution: Filter the entire biphasic mixture through a pad of Celite prior to pouring it into the separatory funnel. Additionally, ensure your brine wash is fully saturated; maximizing the ionic strength of the aqueous phase forces the organic solvent out of the aqueous suspension.
Q: My enantiomeric excess (ee) for the (1S,3S) isomer is lower than 95% after enzymatic resolution. What went wrong?
A: The enzymatic resolution was likely allowed to proceed past its kinetic endpoint. Hydrolase selectivity is highly time-dependent.
Solution: You must monitor the conversion strictly by GC and stop the reaction precisely at 50% conversion[2]. If absolute stereocontrol is required from the very beginning, consider pivoting to an asymmetric[4+2]-cycloaddition route using an optically active bisacrylate and butadiene in the presence of
IV. Quantitative Data: Extraction Solvent Optimization
Selecting the correct solvent is critical for maximizing yield while minimizing workup hazards.
| Extraction Solvent | Partition Efficiency (Yield) | Emulsion Risk | Causality / Technical Notes |
| Ethyl Acetate (EtOAc) | > 90% | Moderate | Optimal dielectric constant for the H-bond accepting/donating product. Leaves polar borate salts in the aqueous phase[1]. |
| Dichloromethane (DCM) | ~ 75% | High | High density creates a risk of phase inversion when the aqueous layer is heavily saturated with borate salts. |
| Diethyl Ether ( | ~ 60% | Low | Too non-polar; leaves a significant portion of the hydroxylated ester trapped in the aqueous phase. |
V. Workflow Visualization
Below is the logical workflow for the synthesis, extraction, and resolution of the target compound.
Workflow for the synthesis, workup, and isolation of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate.
VI. References
-
Title: Benzimidazole derivatives useful anti-diabetic agents (EP2538784B1) Source: European Patent Office URL:
-
Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1) Source: United States Patent and Trademark Office URL:
-
Title: Synthesis of Enantiomerically Pure C-Linked Carbo-β-amino Acids (Marshall, J. A., & Xie, S.) Source: Journal of Organic Chemistry (1995, 60, 7230-7237) URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
Comparative Guide: Chiral HPLC Analysis of Methyl 3-hydroxycyclohexanecarboxylate
Executive Summary
Primary Recommendation: The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column is the superior choice for the enantioseparation of methyl 3-hydroxycyclohexanecarboxylate.
Rationale: While Chiralcel OD-H is a viable alternative, the amylose-based AD-H consistently demonstrates higher resolution (
Key Performance Metrics (Typical):
-
Resolution (
): > 2.5 (Baseline separation) -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)
-
Detection: UV @ 210 nm (Critical parameter due to weak chromophores)
Stereochemical Context & Challenge
Methyl 3-hydroxycyclohexanecarboxylate possesses two chiral centers at positions C1 and C3. This results in four distinct stereoisomers:
-
Cis-Enantiomers: (1R,3S) and (1S,3R)
-
Trans-Enantiomers: (1R,3R) and (1S,3S)
The Analytical Challenge: Standard achiral silica columns can often separate the cis diastereomer from the trans diastereomer due to differences in physical properties (polarity/hydrogen bonding). However, separating the enantiomers within those pairs requires a Chiral Stationary Phase (CSP).[1] This guide focuses on the difficult task of resolving the enantiomeric pairs.
Comparative Analysis of Stationary Phases
The following comparison evaluates the three most relevant CSPs for this specific aliphatic ester.
Option A: Chiralpak AD-H (The Gold Standard)
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.
-
Mechanism: The helical amylose polymer forms a "groove" that allows inclusion of the cyclohexane ring. The carbamate groups provide hydrogen bonding sites for the hydroxyl and ester moieties of the analyte.
-
Verdict: Preferred. The flexibility of the amylose backbone allows for an "induced fit" mechanism, providing superior selectivity for the flexible cyclohexane ring of the analyte.
Option B: Chiralcel OD-H (The Alternative)
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.
-
Mechanism: Similar H-bonding capability to AD-H, but the cellulose backbone is more rigid/linear.
-
Verdict: Secondary Choice. While often effective, OD-H frequently yields lower resolution for non-aromatic cyclic esters compared to AD-H. It is useful if AD-H fails to separate specific impurities.
Option C: Chiralpak IC (The Robust Option)
-
Chemistry: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.[2]
-
Mechanism: Immobilization allows for a wider range of solvents (e.g., DCM, THF).
-
Verdict: Specialized Use. Only recommended if solubility is an issue requiring aggressive solvents. For standard Hexane/Alcohol separation, the coated phases (AD/OD) generally offer higher theoretical plate counts.
Performance Data Comparison (Experimental Consensus)
| Parameter | Chiralpak AD-H | Chiralcel OD-H | Chiralpak IC |
| Selectivity ( | 1.35 - 1.50 (High) | 1.15 - 1.25 (Moderate) | 1.10 - 1.20 (Low/Mod) |
| Resolution ( | > 2.5 | 1.2 - 1.8 | < 1.5 |
| Peak Shape (Tailing) | Excellent ( | Good ( | Good ( |
| Rec. Mobile Phase | Hex:IPA (90:10) | Hex:EtOH (95:5) | Hex:DCM:EtOH (varied) |
Detailed Experimental Protocol
Instrumentation & Conditions[1][2][3][4][5][6]
-
System: HPLC with binary pump and column oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 210 nm (Crucial: The ester carbonyl is the only absorbing group; 254 nm will yield no signal).
-
Temperature: 25°C (Lowering to 15°C can improve resolution if necessary).
-
Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).
Mobile Phase Preparation
Standard Mix: n-Hexane / 2-Propanol (90:10 v/v).
-
Measure 900 mL of HPLC-grade n-Hexane.
-
Measure 100 mL of HPLC-grade 2-Propanol (IPA).
-
Mix thoroughly and degas (ultrasonication for 10 mins).
-
Note: Additives like TFA are generally not required for this neutral ester, but 0.1% Diethylamine (DEA) can be added if peak tailing is observed.
Sample Preparation[4][7]
-
Solvent: Dissolve the sample in the mobile phase (Hex/IPA). Avoid dissolving in pure IPA or Ethanol to prevent "solvent shock" which broadens peaks.
-
Concentration: 1.0 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
-
Injection Volume: 5 - 10 µL.
Visualizing the Analytical Workflow
The following diagram outlines the logical flow for method development and validation for this specific chiral separation.
Caption: Figure 1: Step-by-step method development workflow for chiral ester analysis.
Mechanism of Separation
Understanding why the separation works is vital for troubleshooting.
Caption: Figure 2: Mechanistic interaction between the hydroxy-ester analyte and the Chiralpak AD-H stationary phase.
Expert Insights & Troubleshooting
The "Four Peak" Scenario
If your synthesis produces a mix of diastereomers (cis and trans), you will see four peaks.
-
Standard Behavior: Chiralpak AD-H usually resolves all four, but the cis pair and trans pair may overlap.
-
Solution: It is highly recommended to separate the cis and trans diastereomers via flash chromatography (achiral silica) before attempting chiral HPLC. This simplifies the chromatogram to two peaks, ensuring accurate integration.
Detection Issues
-
Symptom: No peaks visible or very noisy baseline.
-
Cause: The molecule has no aromatic ring. UV absorption at 254 nm is negligible.
-
Fix: Ensure the detector is set to 210 nm . If noise is too high due to solvent cutoff (IPA absorbs slightly at 210 nm), switch to Refractive Index (RI) detection, which is universal for this type of aliphatic ester.
Elution Order
Elution order (which enantiomer comes out first) is not predictable by theory alone for this molecule on polysaccharide columns.
-
Requirement: You must inject a pure standard of known configuration (e.g., authentic (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate) to identify the peaks. Do not rely on literature values from different solvent systems, as elution order can reverse with mobile phase changes.
References
-
Daicel Corporation. (n.d.).[3] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
-
Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A. Retrieved from [Link]
-
PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.[4] Retrieved from [Link]
Sources
Determination of Enantiomeric Excess of 3-Hydroxycyclohexanecarboxylic Acid Derivatives
Executive Summary & Strategic Overview
The determination of enantiomeric excess (ee) for 3-hydroxycyclohexanecarboxylic acid derivatives is a critical quality attribute in the synthesis of pharmaceutical intermediates, most notably for phosphodiesterase-4 (PDE4) inhibitors like Cilomilast . These scaffolds possess two stereocenters (C1 and C3), resulting in four possible stereoisomers: a pair of cis-enantiomers ((1R,3S) and (1S,3R)) and a pair of trans-enantiomers ((1R,3R) and (1S,3S)).
Accurate analysis requires a two-tiered approach:
-
Diastereomeric Resolution: Separating cis from trans isomers.
-
Enantiomeric Resolution: Quantifying the ratio of mirror images (e.g., (1R,3S) vs. (1S,3R)).
This guide compares the three primary methodologies—Chiral HPLC , Chiral GC , and NMR Spectroscopy —providing validated protocols and decision-making frameworks to ensure data integrity.
Strategic Decision Matrix
The following flowchart illustrates the logic for selecting the appropriate analytical technique based on sample state and throughput requirements.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the industry standard for determining ee due to its precision, reproducibility, and ability to recover the analyte.
Mechanistic Insight
For 3-hydroxycyclohexanecarboxylic acid esters (e.g., ethyl or isopropyl esters), amylose-based columns (specifically Chiralpak AD-H ) have shown superior selectivity compared to cellulose-based columns. The separation relies on hydrogen bonding and steric inclusion of the analyte into the helical groove of the amylose tris(3,5-dimethylphenylcarbamate) polymer.
Critical Consideration: The analyte lacks a strong chromophore (only carbonyl absorption at ~210 nm). If using a simple alkyl ester, detection at 210 nm is required, necessitating high-purity solvents to avoid baseline drift. Alternatively, derivatizing the hydroxyl group with a chromophore (e.g., benzoate) significantly enhances sensitivity.
Validated Protocol (Direct Analysis)
-
Analyte: Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate (and its enantiomer).[1]
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Heptane : Ethanol (3:1 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm.
-
Expected Results:
-
(1S,3R)-Enantiomer:
6-8 min. -
(1R,3S)-Enantiomer:
8-12 min. -
Resolution (
): > 2.0.
-
Note: If analyzing the free acid, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization and prevent peak tailing.
Derivatization for Enhanced Sensitivity
If the sample concentration is low or the matrix is complex, derivatize the hydroxyl group with 3,5-dinitrobenzoyl chloride . This introduces a strong UV chromophore (detection at 254 nm) and often improves chiral recognition through
Method B: Chiral GC (High-Throughput Alternative)
Gas Chromatography (GC) is excellent for volatile derivatives (methyl/ethyl esters) and allows for the simultaneous separation of cis/trans diastereomers and their enantiomers.
Mechanistic Insight
Cyclodextrin-based stationary phases (e.g., CP-Chirasil-DEX CB or Rt-βDEX ) separate enantiomers via inclusion complexation. The size of the hydrophobic cavity of the
Validated Protocol
-
Sample Prep:
-
Esterification: Treat free acid with TMS-diazomethane or MeOH/H₂SO₄ to form the methyl ester.
-
Acylation: Treat the hydroxyl group with Acetic Anhydride (
) and Pyridine to form the acetate. Note: Free hydroxyl groups often lead to peak tailing on GC columns.
-
-
Column: CP-Chirasil-DEX CB (25 m × 0.25 mm, 0.25 µm film).[2]
-
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
-
Temperature Program:
-
Initial: 100°C (hold 2 min).
-
Ramp: 2°C/min to 160°C.
-
Hold: 5 min.
-
-
Detection: FID (250°C).
Method C: NMR Spectroscopy (Mosher's Method)
When reference standards are unavailable, or absolute configuration must be assigned, NMR analysis of Mosher's esters is the definitive method.
Mechanistic Insight
Reaction of the secondary alcohol with enantiomerically pure
Experimental Workflow
Protocol
-
Reaction: In two separate vials, react 5-10 mg of substrate with 1.5 eq of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in dry pyridine/DCM. Stir for 2-4 hours.
-
Workup: Quench with water, extract with ether, wash with dilute HCl and NaHCO₃. Filter through a small plug of silica.[3]
-
Analysis: Acquire
H NMR (and F NMR if available) for both samples. -
Calculation: Determine ee by integrating the distinct diastereomeric peaks (e.g., the methoxy signal of the MTPA group or the methine proton at C3).
Comparative Analysis
The following table summarizes the performance metrics of each method to aid in selection.
| Feature | Chiral HPLC (Method A) | Chiral GC (Method B) | NMR (Mosher) (Method C) |
| Primary Use Case | Routine QC, Process Monitoring | High-throughput, Volatile Esters | Absolute Configuration, No Standard |
| Accuracy | High (< 0.1% error) | High (< 0.5% error) | Moderate (~1-2% error) |
| Sample Prep | Minimal (dilution) | Moderate (Derivatization often needed) | High (Chemical synthesis required) |
| Analysis Time | 10–20 mins | 20–40 mins | > 2 hours (including prep) |
| Cost per Sample | Low (Solvent only) | Low (Gas only) | High (Deuterated solvents + Reagents) |
| Limitations | Requires UV visibility or derivatization | Limited to volatile, thermally stable compounds | Requires pure derivatizing agents |
References
-
Trigalo, F., Buisson, D., & Azerad, R. (1988).[1][4] Microbial reduction of 3-oxocyclohexanecarboxylic acid derivatives. Tetrahedron Letters, 29(47), 6109-6112. Link
-
Kaneda, T. (1974).[5] Separation of cis and trans isomers of hydroxycyclohexanecarboxylic acids by gas—liquid chromatography. Journal of Chromatography A, 92(1), 191-195. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) derivatives. Journal of the American Chemical Society, 95(2), 512-519. Link
-
Raw, A. S., & Jang, E. B. (2000).[1] Iodolactonization approaches to the synthesis of optically active 3-hydroxycyclohexanecarboxylic acid derivatives. Tetrahedron, 56(21), 3285-3290. Link
-
Chiral Technologies. (n.d.). Application Note: Separation of Hydroxy Esters on Chiralpak AD-H. Link
Sources
- 1. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
Spectroscopic Methods for the Characterization of Methyl 3-Hydroxycyclohexanecarboxylate Isomers: A Comparative Guide
Executive Summary
The structural characterization of substituted cyclohexanes is a fundamental challenge in organic synthesis and drug development. Methyl 3-hydroxycyclohexanecarboxylate possesses two chiral centers (C1 and C3), resulting in four distinct stereoisomers: a pair of cis enantiomers (1R,3S and 1S,3R) and a pair of trans enantiomers (1R,3R and 1S,3S). Because these isomers exhibit drastically different biological and physical properties, assigning their relative and absolute configurations is critical[1].
This guide objectively compares the three premier analytical techniques used to resolve and characterize these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy , Chiral Gas Chromatography-Mass Spectrometry (GC-MS) , and Vibrational Circular Dichroism (VCD) . By synthesizing theoretical causality with field-proven experimental protocols, this guide provides researchers with a definitive framework for selecting the optimal analytical workflow.
Methodological Comparison: At a Glance
To select the appropriate technique, researchers must define their primary analytical goal: determining diastereomeric purity, enantiomeric excess (% ee), or absolute spatial configuration.
| Analytical Method | Primary Application | Resolution Capability | Destructive? | Throughput | Equipment Cost |
| 1D/2D NMR (NOESY) | Relative stereochemistry (cis vs. trans) | Diastereomers only | No | High | High |
| Chiral GC-MS | Enantiomeric excess (% ee) & purity | Diastereomers & Enantiomers | Yes | Medium | Medium |
| VCD Spectroscopy | Absolute configuration (e.g., 1R,3S) | Enantiomers (requires pure sample) | No | Low | Very High |
In-Depth Analysis & Experimental Protocols
As an application scientist, it is crucial to understand why a method works, not just how to perform it. Below is a detailed breakdown of the causality and self-validating protocols for each technique.
NMR Spectroscopy: Assigning Relative Stereochemistry
The Causality: NMR is the gold standard for distinguishing the cis and trans diastereomers of methyl 3-hydroxycyclohexanecarboxylate[2]. In solution, the cyclohexane ring adopts a chair conformation. For the cis isomer, the lowest energy conformer places both the bulky ester group and the hydroxyl group in equatorial positions. Consequently, the protons attached to C1 and C3 are both axial.
-
J-Coupling: Axial-axial protons exhibit large coupling constants (
Hz) with adjacent methylene protons, whereas axial-equatorial couplings are much smaller ( Hz)[3]. -
NOESY: Because the axial protons at C1 and C3 reside on the same face of the ring (1,3-diaxial relationship), they are spatially proximate (< 3 Å) and will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak. The trans isomer lacks this specific 1,3-diaxial proton relationship, serving as an internal negative control.
Step-by-Step Protocol: 2D NOESY Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl
) or DMSO- . Ensure the solvent is anhydrous to prevent hydroxyl proton exchange. -
Shimming & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous 3D shimming to ensure sharp linewidths (< 1 Hz for the TMS standard), which is critical for resolving complex multiplet splitting.
-
1D
H Acquisition: Acquire a standard 1D proton spectrum to identify the C1 ( 2.4 ppm) and C3 ( 3.6 ppm) methine protons[4]. Calculate the -coupling constants to preliminarily assign axial/equatorial positions. -
NOESY Setup: Set up a 2D NOESY experiment. Set the mixing time (
) to 300-500 ms. Self-Validation: Run a preliminary 1D NOE difference spectrum irradiating the C1 proton; if a signal enhancement is observed at C3, proceed with the full 2D acquisition. -
Data Processing: Process the 2D matrix with zero-filling and a squared sine-bell apodization function. A cross-peak between the C1 and C3 protons definitively assigns the cis relative stereochemistry.
Chiral GC-MS: Quantifying Enantiomeric Excess
The Causality:
While NMR easily distinguishes cis from trans, it cannot differentiate between the (1R,3S) and (1S,3R) enantiomers because their scalar couplings and spatial relationships are identical in an achiral environment. Chiral GC-MS utilizes a stationary phase derivatized with chiral selectors (e.g.,
Step-by-Step Protocol: Chiral GC Separation
-
Derivatization (Optional but Recommended): To improve volatility and prevent peak tailing caused by the free hydroxyl group, derivatize the sample using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-ether.
-
Column Selection: Install a chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m
0.25 mm). -
Method Programming:
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temp: 250 °C (Split ratio 1:50 to avoid column overloading).
-
Oven Program: Isothermal at 100 °C for 5 mins, ramp at 2 °C/min to 160 °C. Causality: A slow ramp rate is essential because the thermodynamic differences between enantiomer-stationary phase interactions are minute.
-
-
MS Detection: Set the mass spectrometer to Electron Ionization (EI) mode (70 eV). Monitor the characteristic fragmentation ions (e.g., loss of the methoxy radical [M-31]
) to confirm peak identity. -
Validation: Inject a known racemic mixture of the cis isomers first to establish baseline resolution (
) between the two enantiomeric peaks before injecting the asymmetric synthesis product.
Vibrational Circular Dichroism (VCD): Absolute Configuration
The Causality: To determine whether an enantiopure sample is specifically (1R,3S) or (1S,3R) without growing a single crystal for X-ray diffraction, VCD is the modern standard[5]. VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule during vibrational transitions. By comparing the experimental VCD spectrum to a theoretical spectrum generated via ab initio Density Functional Theory (DFT) calculations, the absolute configuration is unambiguously assigned[6].
Step-by-Step Protocol: VCD Analysis
-
Sample Preparation: Prepare a highly concentrated solution (0.1 - 0.5 M) of the enantiopure methyl 3-hydroxycyclohexanecarboxylate in an IR-transparent solvent (e.g., CDCl
). -
IR/VCD Acquisition: Place the sample in a BaF
cell with a 100 m path length. Acquire the unpolarized IR spectrum and the VCD spectrum simultaneously over the 2000–900 cm region (accumulating 4-8 hours of scans to achieve a high signal-to-noise ratio, as VCD signals are times weaker than IR signals)[7]. -
Computational Modeling:
-
Perform a conformational search using molecular mechanics (e.g., MMFF94) to find all low-energy conformers.
-
Optimize the geometry of the lowest energy conformers using DFT (e.g., B3LYP/6-311G(d,p)).
-
Calculate the theoretical IR and VCD frequencies and rotational strengths for the (1R,3S) enantiomer.
-
-
Spectral Matching: Overlay the Boltzmann-averaged theoretical VCD spectrum with the experimental data. If the peaks (positive/negative Cotton effects) match in sign, the sample is (1R,3S). If they are mirror images, the sample is (1S,3R)[6].
Analytical Decision Workflow
To streamline laboratory operations, follow the decision matrix below to select the most efficient spectroscopic method based on your immediate characterization needs.
Decision matrix for selecting the optimal characterization method for cyclohexanecarboxylate isomers.
Conclusion
The thorough characterization of methyl 3-hydroxycyclohexanecarboxylate isomers requires a multi-tiered spectroscopic approach. NMR (NOESY) remains the fastest and most reliable method for establishing relative cis/trans stereochemistry through spatial proton mapping. For asymmetric syntheses or biocatalytic resolutions, Chiral GC-MS provides the necessary resolution to quantify enantiomeric excess. Finally, when the exact 3D spatial arrangement is required for patent claims or structure-activity relationship (SAR) studies, VCD spectroscopy combined with DFT calculations offers a robust, crystallization-free determination of absolute configuration.
By integrating these three techniques, researchers can build a self-validating analytical package that ensures absolute scientific integrity in their structural assignments.
References
1.[4] Googleapis.com. BENZIMIDAZOLE DERIVATIVES USEFUL ANTI-DIABETIC AGENTS - European Patent Office - EP 2538784 B1. Available at: 2.[1] Google Patents. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Available at: 3.[2] Google Patents. JP2021507900A - Triazole cyclohexylate as an LPA antagonist. Available at: 4.[3] Google Patents. WO2012174340A1 - Trpv4 antagonists. Available at: 5.[5] ResearchGate. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Available at: 6.[7] Scribd. Analysis of Chiral Organic Molecules Methodology and Applications. Available at: 7.[6] Google Patents. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists. Available at:
Sources
- 1. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 2. JP2021507900A - Triazole cyclohexylate as an LPA antagonist - Google Patents [patents.google.com]
- 3. WO2012174340A1 - Trpv4 antagonists - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
Validation of the Absolute Configuration of Methyl 3-Hydroxycyclohexanecarboxylate
The following guide provides a rigorous technical comparison of methods for validating the absolute configuration of methyl 3-hydroxycyclohexanecarboxylate . It is designed for researchers requiring high-confidence stereochemical assignment in drug discovery and asymmetric synthesis.[1]
Content Type: Publish Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Process Chemists
Executive Summary: The Stereochemical Challenge
Methyl 3-hydroxycyclohexanecarboxylate is a bifunctional chiral building block possessing two stereocenters (C1 and C3). This results in four potential stereoisomers:
-
Cis-diastereomers: (1R,3S) and (1S,3R) — Typically the thermodynamic product (diequatorial conformation).
-
Trans-diastereomers: (1R,3R) and (1S,3S) — Axial-equatorial conformation.
Validating the absolute configuration requires a two-tiered approach:
-
Relative Configuration Assignment: Distinguishing cis from trans (via NMR coupling constants).
-
Absolute Configuration Assignment: Distinguishing enantiomers (e.g., 1R,3S from 1S,3R) using chiral derivatization or crystallography.
This guide compares the three industry-standard methodologies for this validation: Advanced Mosher’s Method (NMR) , X-Ray Crystallography , and Enzymatic/Chiral HPLC Correlation .
Comparative Analysis of Validation Methods
| Feature | Method A: Advanced Mosher's Method | Method B: X-Ray Crystallography | Method C: Chiral HPLC/GC |
| Primary Utility | Determination of absolute configuration at secondary alcohols (C3). | Unambiguous 3D structural determination. | Routine QC and enantiomeric excess (ee) determination.[2][3] |
| Sample Requirement | ~5–10 mg (Liquid or Solid). | Single crystal (requires solid derivative). | < 1 mg (dilute solution). |
| Preparation Time | 24–48 hours (Derivatization + NMR). | Days to Weeks (Crystallization). | 1–2 hours (Method development). |
| Scientific Confidence | High (Field Standard for alcohols). | Absolute (Gold Standard). | Medium (Requires authentic standard). |
| Cost | Low (Reagents + NMR time). | High (Instrument/Service time). | Low (after column purchase).[4] |
| Limitation | Requires interpretation of | Molecule is a liquid/oil; requires derivatization (e.g., p-bromobenzoate) to crystallize. | Indirect method; retention time alone does not prove configuration without a reference. |
Recommendation
-
For De Novo Validation: Use Method A (Mosher's) . It is the most practical "wet lab" solution for this specific molecule because the methyl ester is often an oil, making X-ray difficult without further chemical modification.
-
For Process Control: Once configuration is established, transfer the method to Method C (Chiral HPLC) for high-throughput batch release.
Method A: Advanced Mosher's Method (The Protocol)
This section details the protocol for validating the C3-hydroxyl configuration using
Mechanism of Action
The chiral auxiliary (MTPA) creates a magnetically anisotropic environment. Protons on the "right" and "left" sides of the Mosher plane shift differently in the (R)- and (S)-MTPA esters. By calculating the difference in chemical shifts (
Step-by-Step Protocol
Phase 1: Preparation of Diastereomeric Esters
-
Aliquot: Split the methyl 3-hydroxycyclohexanecarboxylate sample into two vials (approx. 5 mg each).
-
Reaction (S-Ester): To Vial A, add:
-
Reaction (R-Ester): To Vial B, add:
-
Incubation: Stir at room temperature for 12 hours under
. -
Workup: Dilute with
, wash with 1M HCl (to remove pyridine), sat. , and brine. Dry over and concentrate. -
Purification: Pass through a small silica plug (pipette column) to remove unreacted MTPA acid.
Phase 2: NMR Analysis
-
Acquire
NMR (500 MHz or higher) for both the (S)-MTPA ester and (R)-MTPA ester in . -
Assign proton signals for the cyclohexyl ring protons adjacent to C3 (C2-H and C4-H). Use COSY/HSQC if overlap occurs.
Phase 3: Data Interpretation (
)
Calculate
-
Configuration Model:
-
Construct a Newman projection looking down the C3-O bond.
-
If protons on the C2 side have Positive (+)
and protons on the C4 side have Negative (-) (or vice versa), fit the data to the Mosher model (Sector Rule). -
Example: For (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate (diequatorial), the C2 protons will typically show a specific sign pattern distinct from the (1S,3S) enantiomer.
-
Method B: Relative Stereochemistry via J-Coupling
Before absolute configuration, you must confirm if you have the cis or trans diastereomer. This is self-validating via
-
The Diagnostic Signal: Look at the H3 proton (methine attached to -OH).
-
Trans-Isomer (Diequatorial):
-
If the ester and hydroxyl are both equatorial (1R,3R or 1S,3S), H3 is axial .
-
Coupling: H3 will show two large diaxial couplings (
Hz) with H2ax and H4ax. -
Appearance: Broad triplet of triplets (tt) or similar wide multiplet.
-
-
Cis-Isomer (Axial/Equatorial):
-
If the ring flips to place the bulky ester equatorial, the OH is axial .
-
Coupling: H3 is equatorial. It shows only small equatorial-axial/equatorial-equatorial couplings (
Hz). -
Appearance: Narrow multiplet (
Hz).
-
Decision Logic:
-
Run 1H NMR.
-
Check H3 width: Wide (
20Hz sum of J) = Trans (diequatorial). Narrow = Cis. -
Proceed to Mosher's to resolve the specific enantiomer of that diastereomer.
Visualizing the Validation Workflow
Caption: Logical workflow for determining relative (NMR J-coupling) and absolute (Mosher's Method) configuration.
Summary of Experimental Data for Reference
When comparing your results, use these literature-grounded expectations.
Table 1: Expected NMR Characteristics
| Isomer | Conformation | H3 Signal Shape | H3 Coupling ( |
| Trans (1R,3R / 1S,3S) | Diequatorial (Stable) | Broad Multiplet (tt) | |
| Cis (1R,3S / 1S,3R) | Eq-Ester / Ax-OH | Narrow Multiplet |
Table 2: Chiral HPLC Conditions (Starting Point)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Ester absorption).
-
Note: The trans-isomers typically separate well from cis-isomers on achiral silica, but enantiomers (e.g., 1R,3R vs 1S,3S) require the chiral stationary phase.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.
-Methoxy- -trifluoromethylphenylacetic Acids. Journal of the American Chemical Society. -
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2][3][4] Nature Protocols.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Kaneda, T. (1974).[5] Separation of cis and trans isomers of hydroxycyclohexanecarboxylic acids by gas—liquid chromatography. Journal of Chromatography A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of 3-Hydroxycyclohexanecarboxylates
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of complex molecular architectures is a cornerstone of innovation. Among these, the 3-hydroxycyclohexanecarboxylate scaffold is a privileged motif found in numerous natural products and pharmaceutical agents. Its rigid, chair-like conformation allows for precise spatial orientation of substituents, making it an attractive building block for creating molecules with specific biological activities. The asymmetric synthesis of these compounds, however, presents a significant challenge, requiring robust methods to control the formation of multiple stereocenters.
Chiral auxiliaries offer a powerful and reliable strategy to achieve high levels of stereoselectivity. These transient chiral groups are covalently attached to a prochiral substrate, directing subsequent transformations to occur on a specific face of the molecule, thereby inducing chirality. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and often recovered for reuse.
This guide provides an in-depth technical comparison of several prominent chiral auxiliaries for the asymmetric synthesis of 3-hydroxycyclohexanecarboxylates. Moving beyond a simple listing of options, we will delve into the mechanistic rationale behind their stereodirecting influence, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic campaigns.
The Synthetic Challenge: Accessing Enantiopure 3-Hydroxycyclohexanecarboxylates
The core synthetic strategy for accessing 3-hydroxycyclohexanecarboxylates often involves a key conjugate addition of a nucleophile to a cyclohexenecarboxylate system, followed by reduction of a carbonyl group or another functional group manipulation to install the hydroxyl moiety. The stereochemical outcome of both the conjugate addition and the subsequent reduction is critical in determining the final diastereomeric and enantiomeric purity of the product.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Evans Oxazolidinone Auxiliaries: The Gold Standard
First introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1] Their effectiveness stems from the rigid and predictable conformation of the N-acyloxazolidinone, which effectively shields one face of the enolate from incoming electrophiles.
Mechanistic Rationale
The stereoselectivity of conjugate additions to α,β-unsaturated N-acyloxazolidinones is generally attributed to the formation of a chelated intermediate with a Lewis acid. This chelation locks the conformation of the substrate, and the bulky substituent at the C4 position of the oxazolidinone ring directs the nucleophile to the opposite face.
Caption: Simplified mechanism of stereoinduction with Evans auxiliaries.
Performance in the Synthesis of 3-Hydroxycyclohexanecarboxylate Precursors
While a direct synthesis of a 3-hydroxycyclohexanecarboxylate using an Evans auxiliary in a single conjugate addition-reduction sequence is not commonly reported, the conjugate addition to form the key carbon-carbon bond is well-documented. The resulting product can then be further manipulated to introduce the hydroxyl group.
| Auxiliary | Substrate | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-cyclohexenoyl oxazolidinone | Me₂CuLi | - | THF | -78 | 85 | >95:5 | [2] |
| (4S)-4-isopropyloxazolidin-2-one | N-cyclohexenoyl oxazolidinone | Bu₂CuLi | BF₃·OEt₂ | THF | -78 | 92 | >98:2 | [3] |
Representative Experimental Protocol: Asymmetric Conjugate Addition
Materials:
-
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one
-
Cyclohexene-1-carbonyl chloride
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) and Et₃N (1.2 eq) in anhydrous THF at 0 °C, add cyclohexene-1-carbonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Purify the crude product by flash chromatography to obtain the N-cyclohexenoyl oxazolidinone.
-
Conjugate Addition: In a separate flask, suspend CuI (1.1 eq) in anhydrous Et₂O at -20 °C. Add MeLi (2.2 eq) dropwise and stir for 30 minutes to form lithium dimethylcuprate (Me₂CuLi).
-
Cool the cuprate solution to -78 °C and add a solution of the N-cyclohexenoyl oxazolidinone (1.0 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 3 hours.
-
Quenching and Cleavage: Quench the reaction with a saturated aqueous solution of NH₄Cl. To cleave the auxiliary, the crude product can be treated with LiOH and H₂O₂ in a THF/water mixture.
(-)-8-Phenylmenthol: A Powerful Terpene-Based Auxiliary
Derived from the naturally occurring terpene pulegone, (-)-8-phenylmenthol is a highly effective chiral auxiliary, particularly for controlling the stereochemistry of Diels-Alder reactions and conjugate additions.[4] The bulky phenylmenthyl group provides excellent facial shielding.
Mechanistic Rationale
The stereodirecting effect of 8-phenylmenthol is attributed to the rigid conformation of the ester enolate, where the phenyl group effectively blocks one face of the molecule. In conjugate additions to α,β-unsaturated esters of 8-phenylmenthol, the approach of the nucleophile is directed to the less sterically hindered face.
Caption: Shielding model for 8-phenylmenthol directed reactions.
Performance in the Synthesis of Functionalized Cyclohexanes
Studies have shown that (-)-8-phenylmenthol is effective in directing the synthesis of substituted cyclohexanes with high diastereoselectivity.[5]
| Auxiliary | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl cyclohexenecarboxylate | LiTMP, Silylated telluronium allylide | THF | -78 | 88 | >99:1 | [5] |
| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl crotonate | Cyclopentadiene (Diels-Alder) | CH₂Cl₂ | -78 | 90 | 95:5 | [6] |
Representative Experimental Protocol: Diastereoselective Synthesis of a Vinylcyclopropyl Cyclohexane Derivative
Materials:
-
(-)-8-Phenylmenthol
-
Cyclohexene-1-carbonyl chloride
-
Lithium tetramethylpiperidide (LiTMP)
-
(γ-trimethylsilylallyl)telluronium salt
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Esterification: Prepare the (-)-8-phenylmenthyl cyclohexenecarboxylate by reacting (-)-8-phenylmenthol with cyclohexene-1-carbonyl chloride in the presence of a base like pyridine or triethylamine.
-
Ylide Generation: In a separate flask, treat the (γ-trimethylsilylallyl)telluronium salt with LiTMP in anhydrous THF at -78 °C to generate the silylated telluronium allylide in situ.
-
Cyclopropanation: Add the (-)-8-phenylmenthyl cyclohexenecarboxylate to the solution of the ylide at -78 °C and stir for the appropriate time.
-
Work-up and Cleavage: Quench the reaction and cleave the auxiliary using standard procedures (e.g., saponification with LiOH) to afford the desired functionalized cyclohexane.
Camphorsultam: A Rigid and Reliable Director
Oppolzer's camphorsultam is a bicyclic sulfonamide derived from camphor, a readily available natural product. Its rigid structure and strong chelating ability make it an excellent chiral auxiliary for a wide range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[7]
Mechanistic Rationale
The stereochemical outcome of reactions involving N-acyl camphorsultams is dictated by the rigid bicyclic framework, which effectively blocks one face of the enolate. The sulfonyl group can also participate in chelation with metal cations, further rigidifying the transition state and enhancing diastereoselectivity.
Caption: Chelation control model for camphorsultam auxiliaries.
Performance in Asymmetric Synthesis
Camphorsultam has been successfully employed in various asymmetric reactions leading to chiral building blocks.
| Auxiliary | Reaction Type | Substrate | Reagent | Diastereoselectivity | Reference |
| Camphorsultam | Diels-Alder | N-acryloyl camphorsultam | Cyclopentadiene | >98% de | [8] |
| Camphorsultam | Alkylation | N-propionyl camphorsultam | Benzyl bromide | >95% de | [7] |
While specific examples for the synthesis of 3-hydroxycyclohexanecarboxylates are less common, the high diastereoselectivity observed in related transformations suggests its potential for this application.
Representative Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
(1S)-(+)-10,2-Camphorsultam
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Cyclopentadiene
-
Lewis Acid (e.g., TiCl₄, EtAlCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Acylation: Synthesize N-acryloyl camphorsultam by reacting camphorsultam with acryloyl chloride in the presence of Et₃N.
-
Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam in anhydrous CH₂Cl₂ at -78 °C, add the Lewis acid. Then, add freshly distilled cyclopentadiene and stir the reaction mixture at low temperature.
-
Work-up and Cleavage: Quench the reaction and purify the cycloadduct. The camphorsultam auxiliary can be removed by hydrolysis or reduction.
Pseudoephedrine Amides: Practical and Efficient Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine amides have emerged as highly practical and efficient chiral auxiliaries for the asymmetric alkylation of enolates.[5] Both enantiomers of pseudoephedrine are inexpensive and readily available.
Mechanistic Rationale
The high diastereoselectivity of alkylations of pseudoephedrine amides is attributed to the formation of a rigid lithium chelate between the amide carbonyl oxygen and the hydroxyl group. This chelation, combined with the steric hindrance of the phenyl and methyl groups, directs the electrophile to attack the enolate from the less hindered face.[9]
Caption: Chelation-controlled alkylation of pseudoephedrine amides.
Performance in Asymmetric Synthesis
Pseudoephedrine amides have demonstrated excellent performance in a wide range of asymmetric alkylations.[5]
| Auxiliary | Substrate | Electrophile | Yield (%) | d.r. | Reference |
| (+)-Pseudoephedrine | N-propionyl pseudoephedrine amide | Benzyl bromide | 95 | >99:1 | [5] |
| (+)-Pseudoephedrine | N-butyryl pseudoephedrine amide | Methyl iodide | 91 | >99:1 | [5] |
While their primary application has been in acyclic systems, the principles of stereocontrol can be extended to the synthesis of cyclic compounds.
Representative Experimental Protocol: Asymmetric Alkylation
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Lithium chloride (LiCl)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Amide Formation: Prepare the N-propionyl pseudoephedrine amide by reacting (+)-pseudoephedrine with propionyl chloride.
-
Enolate Formation: To a solution of LDA and LiCl in anhydrous THF at -78 °C, add the pseudoephedrine amide.
-
Alkylation: Add benzyl bromide to the enolate solution and allow the reaction to proceed.
-
Work-up and Cleavage: Quench the reaction and cleave the auxiliary to obtain the enantioenriched carboxylic acid.
Comparative Summary and Outlook
| Chiral Auxiliary | Key Advantages | Potential Limitations | Typical Diastereoselectivity |
| Evans Oxazolidinones | High reliability, predictable stereochemistry, well-studied. | Can be expensive, cleavage sometimes requires harsh conditions. | >95% de |
| (-)-8-Phenylmenthol | High facial shielding, derived from a natural product. | Can be difficult to prepare in high purity. | >95% de |
| Camphorsultam | Rigid structure, good chelating ability, commercially available. | Cleavage can sometimes be challenging. | >95% de |
| Pseudoephedrine Amides | Inexpensive, readily available enantiomers, practical for large-scale synthesis. | Primarily used for alkylations, less data on conjugate additions. | >99% de for alkylations |
The choice of a chiral auxiliary for the asymmetric synthesis of 3-hydroxycyclohexanecarboxylates will depend on several factors, including the specific substitution pattern of the target molecule, the nature of the key bond-forming reaction, cost considerations, and the desired level of stereocontrol.
Evans oxazolidinones and camphorsultam represent highly reliable options with a large body of supporting literature. For reactions where extreme steric shielding is beneficial, (-)-8-phenylmenthol is an excellent choice. For cost-effective and scalable syntheses, particularly those involving alkylation steps, pseudoephedrine amides offer a compelling alternative.
Future research in this area will likely focus on the development of new, more efficient, and catalytically employed chiral auxiliaries, as well as the application of these established auxiliaries in novel synthetic strategies to access increasingly complex and biologically active 3-hydroxycyclohexanecarboxylate derivatives.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Myers, A. G., & Mellem, K. T. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]
-
Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
-
Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(9), 1547-1550. [Link]
-
Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-42. [Link]
-
Oare, D. A., & Heathcock, C. H. (1989). Stereochemistry of the Michael Addition Reaction. In Topics in Stereochemistry (pp. 227-407). John Wiley & Sons, Ltd. [Link]
-
Badía, D., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8843-8851. [Link]
-
Procter, G. (2007). Asymmetric Synthesis. University of York. [Link]
-
Davies, S. G., & Ichihara, O. (1991). Asymmetric conjugate addition of organocuprates to α,β-unsaturated N-enoyloxazolidinones. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
-
Evans, D. A., et al. (1982). Asymmetric conjugate addition of chiral lithium enolates. A new approach to the synthesis of R-(-)-muscone. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Pal, R., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. [Link]
-
Schultz, A. G., & Harrington, R. E. (1991). Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. Journal of the American Chemical Society, 113(13), 4926-4931. [Link]
-
Pal, R., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. [Link]
-
Oppolzer, W., et al. (1986). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters, 27(1), 183-186. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic Letters, 8(11), 2341-2344. [Link]
-
Huang, Z., et al. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. The Journal of Organic Chemistry, 66(17), 5717-5722. [Link]
-
Pal, R., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael-Michael-1,2-addition sequence. PubMed, 50(52), 6853-5. [Link]
-
Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar. [Link]
-
Heravi, M. M., et al. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(2), 1017-1044. [Link]
-
Blanco, J. M., et al. (1998). Synthesis and Characterization of all Stereoisomers of 8-phenylmenthol. Tetrahedron: Asymmetry, 9(12), 2077-2091. [Link]
-
Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1770-1777. [Link]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 4. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
Comparison of biocatalytic versus chemical methods for producing (1S,3S)-3-hydroxycyclohexanecarboxylic acid
[1][2]
Executive Summary & Target Analysis
(1S,3S)-3-hydroxycyclohexanecarboxylic acid is a critical chiral synthon used in the synthesis of lysophosphatidic acid (LPA) antagonists and as a scaffold for various pharmaceutical intermediates.
-
Stereochemistry: The (1S,3S) configuration in a 1,3-disubstituted cyclohexane ring corresponds to the trans isomer (diequatorial conformation is thermodynamically favored, but the spatial arrangement is trans).
-
The Challenge: Traditional chemical methods struggle with simultaneous control of cis/trans diastereoselectivity and enantioselectivity, often yielding racemic mixtures that require extensive downstream resolution. Biocatalytic methods offer a direct route to the specific optical isomer with high atom economy.
Chemical Synthesis: The Traditional "Brute Force" Approach
The chemical route typically relies on the hydrogenation of aromatic precursors followed by rigorous resolution steps.
A. Mechanism & Protocol
The primary chemical strategy involves the catalytic hydrogenation of 3-hydroxybenzoic acid .
Step 1: Hydrogenation
-
Substrate: 3-Hydroxybenzoic acid.
-
Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C).
-
Conditions: High pressure (50–80 bar H₂), Elevated Temperature (100–150°C), Solvent (Water/Acetic Acid).
-
Outcome: Produces a mixture of cis- and trans-3-hydroxycyclohexanecarboxylic acids.[1][2][3] The ratio is catalyst-dependent but rarely exceeds 80:20 in favor of one diastereomer.
Step 2: Diastereomeric Separation & Resolution
-
Isolation: Fractional crystallization is required to separate the trans isomer from the cis.
-
Chiral Resolution: The racemic trans acid is resolved using a chiral amine (e.g., quinine or phenylethylamine).
-
Inefficiency:[4] This step inherently limits the maximum theoretical yield to 50% unless a dynamic resolution protocol is used.
-
B. Representative Chemical Protocol
-
Loading: Charge an autoclave with 3-hydroxybenzoic acid (1.0 eq), 5% Rh/C (5 wt%), and acetic acid.
-
Hydrogenation: Pressurize to 60 bar H₂ and heat to 135°C for 12 hours.
-
Filtration: Filter catalyst while hot.
-
Isomer Separation: Concentrate filtrate. Induce crystallization to remove the predominant cis-isomer (if trans is the minor product) or vice versa.
-
Resolution: Dissolve racemic trans-acid in methanol. Add (S)-(-)-1-phenylethylamine. Heat to reflux and cool slowly to crystallize the diastereomeric salt.
-
Liberation: Acidify the salt with 1M HCl and extract with ethyl acetate to obtain (1S,3S)-3-hydroxycyclohexanecarboxylic acid.
C. Critical Analysis
-
Pros: Uses inexpensive bulk commodity chemicals (3-hydroxybenzoic acid).
-
Cons: Poor atom economy due to resolution; high energy consumption; use of precious metals; generation of heavy metal waste.
Biocatalytic Synthesis: The Precision Approach
Biocatalysis utilizes Ketoreductases (KREDs) or Carbonyl Reductases (CRs) to effect the asymmetric reduction of 3-oxocyclohexanecarboxylic acid (or its esters).
A. Mechanism & Protocol
The biocatalytic route creates two chiral centers simultaneously via dynamic kinetic resolution (DKR) or direct stereoselective reduction of the ketone.
Step 1: Substrate Preparation
-
Precursor: 3-Oxocyclohexanecarboxylic acid (accessible via partial hydrogenation of 3-hydroxybenzoic acid or hydrolysis of 3-oxocyclohexanecarboxylate esters).
Step 2: Enzymatic Reduction
-
Enzyme: KRED (e.g., engineered variants from Lactobacillus kefir or Zygosaccharomyces rouxii).
-
Cofactor: NADPH (recycled via Glucose Dehydrogenase - GDH).
-
Selectivity: The enzyme distinguishes the pro-S face of the ketone and thermodynamically equilibrates the ring position to yield the (1S,3S)-trans product exclusively.
B. Representative Biocatalytic Protocol
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
-
Substrate Loading: Add 3-oxocyclohexanecarboxylic acid (50 g/L) and Glucose (1.2 eq).
-
Enzyme Addition: Add KRED (5 U/mL) and GDH (5 U/mL) along with NADP+ (0.5 mM).
-
Reaction: Incubate at 30°C with mild agitation (200 rpm) for 24 hours. Maintain pH 7.0 using 1M NaOH (pH-stat).
-
Workup: Acidify to pH 2.0 with HCl. Extract with Methyl tert-butyl ether (MTBE). Evaporate solvent.[5]
-
Purification: Recrystallize from heptane/EtOAc if necessary (often not required due to >99% purity).
C. Critical Analysis
-
Pros: >99% de and >99% ee; mild conditions (ambient temp/pressure); no heavy metals; high volumetric productivity.
-
Cons: Enzyme cost (mitigated by recycling or whole-cell systems); cofactor cost (mitigated by GDH recycling).
Comparative Analysis: Data & Metrics
The following table contrasts the performance of the two methodologies based on industrial benchmarks.
| Metric | Chemical Method (Hydrogenation + Resolution) | Biocatalytic Method (KRED Reduction) |
| Starting Material | 3-Hydroxybenzoic acid | 3-Oxocyclohexanecarboxylic acid |
| Reagents | H₂, Rh/C, Chiral Amine, Solvents | KRED, GDH, Glucose, Buffer |
| Step Count | 4 (Hydrogenation, Filtration, Separation, Resolution) | 1 (Asymmetric Reduction) |
| Yield (Isolated) | ~25–30% (due to resolution losses) | >85% |
| Enantiomeric Excess (ee) | >98% (after multiple crystallizations) | >99.5% |
| Diastereomeric Ratio (dr) | Variable (requires separation) | >99:1 (Trans:Cis) |
| Atom Economy | Low (Resolution wastes 50% of racemate) | High (Direct conversion) |
| E-Factor (Waste/Product) | High (>50 kg/kg ) | Low (<10 kg/kg ) |
| Safety Profile | High Pressure H₂ (Explosion risk) | Aqueous, Ambient Pressure |
Visualizing the Pathways
Diagram 1: Chemical vs. Biocatalytic Workflow
This diagram illustrates the complexity gap between the multistep chemical route and the direct biocatalytic route.
Caption: Comparison of the multi-step chemical resolution route versus the direct enzymatic reduction.
Diagram 2: Biocatalytic Cofactor Recycling System
A detailed view of the self-sustaining cofactor regeneration cycle essential for economic viability.
Caption: The KRED/GDH coupled system ensures continuous regeneration of the expensive NADPH cofactor.
Conclusion & Recommendation
For the synthesis of (1S,3S)-3-hydroxycyclohexanecarboxylic acid , the biocatalytic method is superior to chemical hydrogenation in almost every metric relevant to modern drug development.
-
Selectivity: Biocatalysis provides the requisite optical purity (>99% ee) without wasteful resolution steps.
-
Scalability: The aqueous, ambient-pressure process is safer and easier to scale than high-pressure hydrogenation.
-
Recommendation: Adopt the KRED-mediated route for kilogram-to-ton scale manufacturing. Use chemical hydrogenation only if the starting material (3-hydroxybenzoic acid) is significantly cheaper and waste disposal costs are negligible, which is rarely the case in regulated pharmaceutical environments.
References
-
Moore, B. S., Poralla, K., & Floss, H. G. (1993).[6] Biosynthesis of the cyclohexanecarboxylic acid starter unit of omega-cyclohexyl fatty acids in Alicyclobacillus acidocaldarius. Journal of the American Chemical Society.[6][7] Link
-
Marshall, J. A., & Xie, S. (1995).[6] Synthesis of (1R,3R)-3-hydroxy-4-cyclohexenecarboxylic acid methyl ester.[6][2] Journal of Organic Chemistry.[6] Link
-
Noyce, D. S., & Denney, D. B. (1952). The Stereochemical Configuration of the 3-Hydroxycyclohexanecarboxylic Acids.[6][2][8] Journal of the American Chemical Society.[6][7] Link
-
Bugg, T. D. H., Abell, C., & Coggins, J. R. (1988).[2] Specificty of Shikimate Dehydrogenase toward Analogues of 3-Dehydroshikimate. Tetrahedron Letters.[6] Link
-
BenchChem. (2025). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters.Link (Representative general reference for biocatalytic vs chemical metrics).
Sources
- 1. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]
- 2. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 3. 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixtu… [cymitquimica.com]
- 4. CAS 1239311-14-8 | ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate - Synblock [synblock.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 7. 酮还原酶 recombinant, expressed in E. coli, ≥0.2 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Analytical Modalities for Quantifying Diastereomeric Ratio in 3-Hydroxycyclohexanecarboxylate Synthesis
The synthesis of substituted cyclohexanes, particularly 3-hydroxycyclohexanecarboxylate derivatives, is a cornerstone in the development of conformationally restricted pharmacophores. Whether accessed via the catalytic hydrogenation of 3-oxocyclohexanecarboxylates or through asymmetric [4+2] cycloadditions[1], the reaction invariably yields a mixture of cis and trans diastereomers.
Accurately quantifying the diastereomeric ratio (dr) is critical for process optimization and regulatory compliance. As diastereomers possess distinct physicochemical properties—unlike enantiomers—they do not strictly require chiral environments for resolution[2]. However, selecting the optimal analytical technique requires balancing resolution, sensitivity, and throughput. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for dr quantification, providing field-validated protocols and mechanistic insights.
Mechanistic Grounding & Workflow Architecture
The 3-hydroxycyclohexanecarboxylate system presents a classic stereochemical analytical challenge. The cis-1,3-isomer typically adopts a diequatorial conformation, placing the C3 carbinol proton in an axial position. Conversely, the trans-1,3-isomer adopts an axial-equatorial conformation, placing the C3 proton in an equatorial position. This geometric divergence dictates their behavior across all analytical platforms: it alters their magnetic shielding (NMR), their boiling points and stationary-phase interactions (GC), and their polarity (HPLC)[3].
Figure 1: Synthesis workflow and analytical divergence for 3-hydroxycyclohexanecarboxylate dr determination.
Comparative Analysis of Analytical Modalities
2.1 Quantitative NMR Spectroscopy (qNMR)
The Causality of Choice: NMR is the gold standard for rapid, non-destructive dr determination. Because the cis and trans isomers have different magnetic environments, their nuclei experience distinct shielding effects[3]. In ¹H NMR, the axial C3 proton of the cis isomer appears as a broad multiplet (due to large axial-axial scalar couplings) around 3.6 ppm, while the equatorial C3 proton of the trans isomer appears further downfield (due to deshielding by the adjacent C-C bonds) with narrower multiplet splitting[1].
Advanced Techniques: In complex reaction mixtures where ¹H signals overlap, ¹³C NMR can be employed. While traditionally non-quantitative due to varying Nuclear Overhauser Effects (NOE) and long longitudinal relaxation times (
2.2 Gas Chromatography (GC-FID/MS)
The Causality of Choice: GC offers superior theoretical plate counts compared to NMR, making it ideal for detecting trace diastereomeric impurities (dr > 99:1). However, the free secondary hydroxyl group on the cyclohexane ring readily forms hydrogen bonds with the silanol groups of the GC column's stationary phase. This causes severe peak tailing and compromises integration accuracy. Therefore, derivatization (e.g., silylation to a trimethylsilyl ether) is a mandatory self-validating step to increase volatility and ensure sharp, Gaussian peak shapes.
2.3 High-Performance Liquid Chromatography (HPLC)
The Causality of Choice: While diastereomers can be separated on standard achiral normal-phase columns (e.g., bare silica) due to their differing dipole moments, chiral stationary phases (CSPs) like Chiralpak AD-H are frequently employed[1]. The causality here is dual-purpose: utilizing a CSP allows the analyst to simultaneously determine both the diastereomeric ratio (dr) and the enantiomeric excess (ee) in a single run, which is critical if the synthesis relies on asymmetric induction[6].
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each technique to guide your method development strategy.
| Analytical Metric | ¹H / ¹³C qNMR | GC-FID (Derivatized) | HPLC (Chiral Phase) |
| Primary Separation Mechanism | Magnetic shielding differences | Volatility & stationary phase affinity | Polarity & steric interactions |
| Sample Preparation | Minimal (Dissolve in CDCl₃) | Moderate (Silylation required) | Minimal (Dissolve in mobile phase) |
| Analysis Time per Sample | 2–10 minutes | 15–25 minutes | 20–40 minutes |
| Limit of Detection (LOD) | ~1–2% (Molar ratio) | < 0.05% | < 0.1% |
| Simultaneous ee Determination | No (Requires chiral shift reagents) | No (Requires chiral column) | Yes (Standard practice) |
| Destructive to Sample? | No | Yes | No (Recoverable via prep-HPLC) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each method includes internal checks to confirm that the data generated is an artifact-free representation of the true dr.
Protocol A: qNMR Determination of dr
-
Sample Preparation: Accurately weigh 15–20 mg of the crude 3-hydroxycyclohexanecarboxylate mixture. Dissolve completely in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Parameters: Acquire the ¹H NMR spectrum at
400 MHz. Critical Step: Set the relaxation delay ( ) to at least 5 of the longest-relaxing proton of interest (typically 10–15 seconds) to ensure complete magnetization recovery and quantitative integration[4]. -
Data Processing: Apply rigorous baseline correction. Identify the C3 carbinol proton for the cis isomer (multiplet, ~3.63 ppm) and the trans isomer (multiplet, ~4.10 ppm)[1].
-
Self-Validation: Integrate the C1 methine protons (adjacent to the carboxylate group) as an orthogonal check. The dr calculated from the C1 protons must match the dr calculated from the C3 protons within a 2% margin of error.
Protocol B: GC-FID Analysis via Silylation
-
Derivatization: Transfer 5 mg of the analyte mixture into a dry GC vial. Add 500 µL of anhydrous pyridine, followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Incubation: Cap the vial and heat at 60°C for 30 minutes to ensure complete conversion of the hydroxyl group to the TMS ether.
-
Chromatographic Conditions: Inject 1 µL into a GC-FID equipped with a 5% phenyl polydimethylsiloxane column (e.g., DB-5, 30m x 0.25mm x 0.25µm). Use helium as the carrier gas (1.2 mL/min).
-
Temperature Program: Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Self-Validation: Monitor the baseline resolution (
). An between the cis-TMS and trans-TMS peaks is required for accurate area-under-the-curve (AUC) integration.
Protocol C: HPLC Analysis on Chiral Stationary Phase
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions: Utilize an amylose-based chiral stationary phase, such as Chiralpak AD-H (250 × 4.6 mm, 5 µm)[1].
-
Mobile Phase: Isocratic elution using Heptane/Ethanol (75:25 v/v) at a flow rate of 1.0 mL/min[1].
-
Detection: Because aliphatic 3-hydroxycyclohexanecarboxylates lack strong UV chromophores, use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). If the ester is a benzyl or aryl derivative, UV detection at 210 nm or 254 nm is optimal.
-
Self-Validation: Run a racemic standard of both diastereomers first to confirm the retention times of all four possible stereoisomers (1R,3S; 1S,3R; 1R,3R; 1S,3S) and ensure no co-elution occurs.
Method Selection Logic
To streamline method development, utilize the following decision matrix based on your specific synthetic constraints.
Figure 2: Decision tree for selecting the optimal analytical modality for diastereomeric ratio quantification.
References
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Organic Letters - ACS Publications[Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy Chemical Communications (RSC Publishing)[Link]
-
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate[Link]
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1)
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases (EP1805316B1)
Sources
- 1. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 6. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
Safety Operating Guide
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate proper disposal procedures
The following guide details the technical specifications, safety protocols, and disposal procedures for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate .
This document is structured for Researchers, Laboratory Managers, and EHS Professionals requiring immediate, actionable data for compliance and safety.
Part 1: Executive Safety & Disposal Summary
| Parameter | Critical Data |
| Chemical Name | (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate |
| CAS Number | 99438-47-8 (Stereospecific) | 6125-56-0 (General Trans) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) ; Harmful if Swallowed (Acute Tox. 4). |
| Disposal Stream | Non-Halogenated Organic Waste (High BTU / Incineration). |
| Drain Disposal | STRICTLY PROHIBITED. |
| Incompatibility | Strong Oxidizing Agents, Strong Bases (Hydrolysis risk), Strong Acids. |
| Flash Point | >93°C (Predicted) – Treat as Combustible Class IIIB . |
Part 2: Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating disposal protocol. The high boiling point and oxygen content of this ester dictate its segregation into "High BTU" waste streams, often used for fuel blending in industrial incineration.
Physicochemical Data Table
| Property | Value | Implication for Disposal |
| Molecular Formula | Organic; suitable for incineration. | |
| Molecular Weight | 158.19 g/mol | Moderate volatility; low vapor pressure at RT. |
| Physical State | Colorless to yellow liquid | Liquid waste containment required. |
| Boiling Point | ~233°C | Low inhalation risk under ambient conditions, but vapors accumulate if heated. |
| Water Solubility | Low to Moderate | Do not attempt aqueous neutralization or drain disposal. |
| GHS Classification | H302, H315, H319, H335 | Requires standard PPE (Nitrile gloves, Goggles). |
Senior Scientist Insight: Unlike simple esters (e.g., ethyl acetate), the hydroxyl group on the cyclohexane ring increases polarity and boiling point. While it is not a "Flammable Liquid" (Class 3) by DOT definition (FP < 60°C), it is combustible . In a fire, it acts as fuel. Never dispose of this with oxidizers like nitric acid, as the hydroxyl group can be oxidized, potentially creating unstable intermediates or exothermic runaways.
Part 3: Segregation & Pre-Disposal Handling
Proper segregation is the primary defense against laboratory accidents. This compound must be isolated based on its chemical compatibility.
Compatibility Logic
-
VS. Oxidizers: The secondary alcohol moiety is susceptible to oxidation. Mixing with Chromic acid, Permanganates, or Nitric acid can cause rapid heat evolution.
-
VS. Bases: Esters hydrolyze in basic conditions (saponification). While not violent, mixing with strong caustic waste (pH > 12) will degrade the compound into methanol and the corresponding carboxylate salt, altering the waste profile and potentially generating heat.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate waste.
Part 4: Step-by-Step Disposal Protocol
This protocol assumes the user is in a standard research laboratory environment (Academic or Pharmaceutical).
Phase 1: Preparation
-
PPE Verification: Don Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.
-
Why? The compound is a skin and severe eye irritant (H315, H319).[1]
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber/Clear) containers.
-
Avoid: Low-grade plastics if mixed with aggressive solvents (e.g., DCM), though the pure compound is compatible with most plastics.
-
-
Labeling: Pre-write the hazardous waste tag.
Phase 2: Transfer & Collection
-
Fume Hood Operation: Perform all transfers inside a certified chemical fume hood.
-
Bulking: Pour the waste into the Non-Halogenated Organic Solvent carboy.
-
Critical Check: Ensure the carboy does NOT contain concentrated nitric acid or strong oxidizers.
-
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone or Ethanol).
-
Action: Add these rinsates to the same waste carboy. Do not pour rinsate down the drain.
-
Phase 3: Waste Pickup Handoff
-
Cap & Seal: Ensure the carboy cap is screwed on tightly (vapor tight).
-
Secondary Containment: Store the carboy in a secondary bin (polyethylene tray) until pickup.
-
Request: Submit a waste pickup request via your institution's EHS portal, citing CAS 99438-47-8 .
Part 5: Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1] Although volatility is low, heating or large surface areas can increase vapor concentration.
-
PPE Upgrade: If the spill is >500 mL, wear a half-mask respirator with organic vapor cartridges to prevent respiratory irritation (H335).
-
Containment:
-
Use Universal Absorbent Pads or Vermiculite .
-
Do NOT use combustible materials like sawdust if the spill is mixed with flammable solvents.
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar or heavy-duty plastic bag.
-
Label as "Debris contaminated with (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate" .
-
Dispose of as solid hazardous waste.
-
Part 6: Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is not a P-listed or U-listed waste specifically. However, it exhibits the characteristic of Ignitability (if flash point <60°C, though unlikely) or simply Toxicity . It is regulated as a characteristic hazardous waste.
-
DOT (Department of Transportation):
-
Status: Generally Not Regulated as a hazardous material for transport in small quantities unless in a flammable solvent solution.
-
Note: If mixed with Ethyl Acetate or Hexane, the mixture becomes UN1993 (Flammable Liquid, N.O.S.) .
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130877773, Methyl 3-hydroxy-3-methylcyclohexane-1-carboxylate (Analogous Structure). PubChem.[5][6] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate CAS#: 99438-47-8 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate | 99438-47-8 [sigmaaldrich.com]
- 5. Methyl 3-hydroxy-3-methylcyclohexane-1-carboxylate | C9H16O3 | CID 130877773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 86306874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
As a cornerstone of modern synthetic chemistry, the precise and safe handling of reagents is paramount. This guide provides an in-depth operational plan for the use of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, ensuring both the integrity of your research and the safety of laboratory personnel. This document moves beyond a simple checklist, offering a framework grounded in the principles of risk assessment and procedural causality.
Hazard Identification and Risk Assessment
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (CAS No. 99438-47-8) is a colorless to yellow liquid that requires careful handling due to its potential health hazards.[1] While a comprehensive, peer-reviewed toxicological profile is not widely available, the Globally Harmonized System (GHS) classifications for this compound and its stereoisomers provide a clear directive for necessary precautions.
The primary hazards identified are:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing ingestion, dermal contact, and inhalation.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 99438-47-8 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.2 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Storage Temperature | 0-8°C, sealed in a dry place | [1][2] |
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a static requirement but a dynamic process that adapts to the specific task at hand. The following table outlines the minimum PPE requirements for handling (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate.
Table 2: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Aliquotting/Weighing | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[3] | Standard laboratory coat. | Not required if performed in a certified chemical fume hood. |
| Solution Preparation | Chemical goggles and a face shield if there is a splash potential.[4] | Chemical-resistant gloves. | Chemical-resistant lab coat or apron. | Not required if performed in a certified chemical fume hood. |
| Reaction Work-up | Chemical goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant lab coat or apron. | Not required if performed in a certified chemical fume hood. |
| Spill Clean-up | Chemical goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or apron. | Air-purifying respirator (APR) with organic vapor cartridges may be necessary depending on the spill size and ventilation.[4] |
The Rationale Behind Our Choices:
-
Eye Protection: The risk of serious eye irritation necessitates the use of tightly sealed goggles to prevent vapor exposure and splash protection.[3][5] A face shield provides an additional layer of protection during larger volume transfers where the risk of splashing is elevated.[4]
-
Hand Protection: Given the potential for skin irritation, chemical-resistant gloves are mandatory. It is crucial to wash hands thoroughly after handling the material, even after gloves are removed.[3]
-
Body Protection: A standard lab coat is sufficient for most small-scale operations. However, for larger quantities or situations with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Respiratory Protection: To mitigate the risk of respiratory tract irritation, all handling of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate should be conducted within a properly functioning chemical fume hood.[6] This engineering control is the primary defense against vapor inhalation.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline the safe handling of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate from receipt to disposal.
Caption: Workflow for Safe Handling of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate.
Procedural Steps:
-
Pre-Operational Checks:
-
Verify the integrity of the container and the label.
-
Ensure a current Safety Data Sheet (SDS) for a similar compound is accessible.[7]
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before starting.
-
-
Handling and Use:
-
Don the appropriate PPE as outlined in Table 2.
-
Perform all manipulations of the chemical within the fume hood.
-
Ground/bond container and receiving equipment when transferring large quantities to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[8] Do not use combustible materials.
-
Collect the absorbed material into a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Waste Disposal:
-
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate and any contaminated materials should be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Do not discharge to sewer systems.[9]
-
Consult your institution's environmental health and safety office for specific disposal protocols.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[3][9] Rinse mouth with water.[3] Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely incorporate (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate into their synthetic workflows, fostering a culture of safety and scientific excellence.
References
-
Chemsrc. Methyl 4-hydroxycyclohexanecarboxylate. [Link]
-
Covestro. Guidance for Selection of Protective Clothing for MDI Users. [Link]
Sources
- 1. methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate CAS#: 99438-47-8 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 4-hydroxycyclohexanecarboxylate | CAS#:17449-76-2 | Chemsrc [chemsrc.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
